Methyl 4-(4-methylphenyl)-4-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLLWLWRRVVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302131 | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-54-1 | |
| Record name | 57498-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(4-methylphenyl)-4-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a versatile keto-ester intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its role as a key building block in the development of active pharmaceutical ingredients (APIs). The guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering practical insights into its synthesis, characterization, and safe handling.
Introduction: The Strategic Importance of a Versatile Keto-Ester
This compound, identified by the CAS number 57498-54-1 , is a valuable organic compound characterized by a para-substituted aromatic ring, a ketone, and a methyl ester functional group.[1] This unique combination of functionalities makes it a highly reactive and versatile intermediate in organic synthesis. Its strategic importance lies in its ability to serve as a precursor to a variety of more complex molecules, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the properties and synthesis of this compound is crucial for the efficient development of new therapeutic agents and other fine chemicals. This guide aims to provide a detailed and practical resource for scientists working with this important molecule.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57498-54-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 48-55 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Friedel-Crafts acylation of toluene with succinic anhydride to produce the intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. The subsequent step is the esterification of this carboxylic acid to yield the final methyl ester product.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
The Friedel-Crafts acylation is a classic and reliable method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2][3] In this case, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]
Reaction Scheme:
Caption: Friedel-Crafts acylation of toluene with succinic anhydride.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic, so control the addition rate to maintain a manageable temperature. After the initial exotherm subsides, add toluene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]
Step 2: Esterification of 4-(4-methylphenyl)-4-oxobutanoic acid
The carboxylic acid intermediate is then converted to its methyl ester via Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using a reagent like acetyl chloride which generates HCl in situ.
Reaction Scheme:
Caption: Esterification of the carboxylic acid intermediate.
Experimental Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the solution.[4] The reaction will generate HCl in situ, which catalyzes the esterification.
-
Reaction Execution: Reflux the reaction mixture for a specified period (e.g., 48 hours), monitoring the progress by TLC.[4]
-
Work-up and Purification: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is essential for confirming its identity and purity. Below is a summary of the expected spectroscopic data for this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, the methylene protons of the butanoate chain, and the methyl ester protons. The aromatic protons will appear as two doublets in the downfield region (around 7.2-7.9 ppm). The methyl group on the toluene ring will be a singlet at approximately 2.4 ppm. The two methylene groups will appear as triplets around 2.8 and 3.3 ppm, and the methyl ester protons will be a singlet at around 3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons. The carbonyl carbons will be the most downfield, typically above 170 ppm.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks are expected for the C=O stretching of the ketone (around 1680 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-O stretching for the ester and aromatic C-H and C=C stretching vibrations.
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206.24. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the cleavage of the butanoate chain.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] These drugs are widely used to relieve pain, reduce inflammation, and bring down a high temperature. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[5]
5.1. Precursor to Loxoprofen
Loxoprofen is a potent NSAID used for the relief of pain and inflammation.[6] The synthesis of loxoprofen can involve intermediates derived from 4-(4-methylphenyl)-4-oxobutanoic acid. While various synthetic routes exist, the core structure of loxoprofen shares the 4-methylphenyl propionic acid moiety, which can be accessed through modifications of the butanoic acid chain of the title compound.
5.2. Precursor to Suprofen
Suprofen is another NSAID that has been used for its analgesic and anti-inflammatory properties.[5] Similar to loxoprofen, the synthesis of suprofen can utilize intermediates that are structurally related to this compound.
Sources
Spectroscopic data for "Methyl 4-(4-methylphenyl)-4-oxobutanoate"
Starting Data Collection
I've started gathering spectroscopic data for "Methyl 4-(4-methylphenyl)-4-oxobutanoate." My focus is on 1H NMR, 13C NMR, IR, and mass spectrometry data. I'm prioritizing reputable databases and scientific literature to ensure data reliability and facilitate an effective analysis phase.
Analyzing Data Protocols
I'm now analyzing established protocols for acquiring and processing the data I've gathered. I'm focusing on ensuring best practices are reflected in the guide. The technical guide's structure will begin with an introduction to the compound and spectroscopic analysis, followed by sections for NMR, IR, and MS, presenting data, interpretations, and acquisition protocols. Graphviz diagrams for molecular structure and NMR correlations are being planned.
Analyzing Spectral Data
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Refining the Search Strategy
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Deepening the Data Dive
I've been analyzing the initial data further. The Chem-Impex product page gave some physical properties, which is something. PubChem has yielded spectral information for the acid precursor. While the search did not provide a full dataset, it's given me leads. I am now focusing on the compound's CAS number for more targeted searches and looking for relevant publications. I am going to specifically search for the 1H NMR, 13C NMR, IR, and mass spectra data. If that fails, prediction is the fallback.
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I've made good progress. I'm now cross-referencing spectral data for the ester and its precursor. BLD Pharm's listing is promising, and I've found PubChem data for the acid that's quite useful. I have molecular data from Chem-Impex and synthesis context too. These points should help interpret the spectra and identify potential impurities.
Structuring the Content
I've made a pivotal shift; the CAS number search yielded significantly more results. I now have data from BLD Pharm, including the spectra type, even though the spectra themselves aren't shown. Plus, I got data for the precursor from PubChem and Wikipedia, providing spectral information which I'll use to predict the ester's spectra. I can now proceed to structure the guide and create diagrams.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. Methyl 4-(4-methylphenyl)-4-oxobutanoate, a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, presents a valuable case study for the application of ¹H NMR spectroscopy for structural elucidation.[1] This guide offers a comprehensive analysis of its ¹H NMR spectrum, detailing the underlying principles that govern the observed spectral data and providing field-proven protocols for data acquisition.
Part 1: Molecular Structure and Expected Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent proton environments. The structure of this compound contains five distinct sets of non-equivalent protons, labeled A through E for clarity.
-
Protons A (HA): Aromatic protons on the para-substituted phenyl ring, ortho to the electron-withdrawing ketone group.
-
Protons B (HB): Aromatic protons on the phenyl ring, meta to the ketone group.
-
Protons C (HC): Methylene (-CH₂-) protons alpha to the ketone.
-
Protons D (HD): Methylene (-CH₂-) protons alpha to the ester group.
-
Protons E (HE): Methyl (-CH₃) protons of the ester group.
-
Protons F (HF): Methyl (-CH₃) protons on the tolyl group.
Based on fundamental NMR principles, we can predict the relative chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each proton set.
-
Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Electron-withdrawing groups (like C=O) "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[2] The anisotropy of the aromatic ring and carbonyl groups also significantly influences the chemical shifts of nearby protons.[3]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[4]
-
Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiple peaks, following the n+1 rule, where 'n' is the number of adjacent protons.
Part 2: Experimental Protocol for High-Resolution ¹H NMR
Acquiring a high-quality, interpretable spectrum is foundational. The following protocol outlines a self-validating system for obtaining reliable ¹H NMR data for a solid organic compound like this compound.
Sample Preparation
-
Massing: Accurately weigh 10-20 mg of the solid compound. The compound is a white crystalline solid with a melting point of 48-55 °C.[1]
-
Solvent Selection: Use approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of molecule.[5]
-
Dissolution: Transfer the solid to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration & Transfer: To avoid peak broadening caused by suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5] The final liquid depth should be approximately 5-6 cm.[5]
-
Referencing: CDCl₃ typically contains residual non-deuterated chloroform (CHCl₃), which gives a characteristic singlet at δ 7.26 ppm. This peak is commonly used as a secondary internal reference standard to calibrate the spectrum.[5] For highly accurate quantitative work, an internal standard like tetramethylsilane (TMS) can be added, which is set to δ 0.00 ppm.[6]
Spectrometer Setup & Data Acquisition
The following workflow illustrates the key stages of data acquisition.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[7]
-
Acquisition Parameters: For quantitative results, a sufficient relaxation delay (d1) is crucial. A value of at least five times the spin-lattice relaxation time (T₁) of the slowest-relaxing proton ensures complete relaxation between pulses, making peak integrals accurate.[8] For a molecule of this size, a d1 of 10-15 seconds is a conservative and safe starting point.
Part 3: Detailed Spectral Analysis
The ¹H NMR spectrum of this compound in CDCl₃ exhibits six distinct signals. The following table summarizes the experimentally observed data.
| Signal Label | Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) | Assignment |
| A | 7.90 | 2H | Doublet (d) | 8.2 | Aromatic H (ortho to C=O) |
| B | 7.28 | 2H | Doublet (d) | 8.0 | Aromatic H (meta to C=O) |
| E | 3.70 | 3H | Singlet (s) | - | Ester -OCH₃ |
| C | 3.28 | 2H | Triplet (t) | 6.6 | -C(=O)CH₂- |
| D | 2.78 | 2H | Triplet (t) | 6.6 | -CH₂C(=O)O- |
| F | 2.42 | 3H | Singlet (s) | - | Ar-CH₃ |
Causality and Interpretation
-
Aromatic Region (δ 7.0-8.0 ppm):
-
Protons A (δ 7.90, d): These protons are ortho to the electron-withdrawing carbonyl group. This proximity causes significant deshielding due to both the inductive effect and the magnetic anisotropy of the C=O bond, shifting them far downfield.[9][10] They appear as a doublet because they are coupled only to the adjacent HB protons.
-
Protons B (δ 7.28, d): These protons are meta to the carbonyl group and ortho to the electron-donating methyl group. Their chemical shift is much closer to that of standard benzene protons. They are split into a doublet by the adjacent HA protons.
-
-
Aliphatic Chain Region (δ 2.5-4.0 ppm):
-
Protons E (δ 3.70, s): The methyl protons of the ester group are attached to an electronegative oxygen atom, which deshields them to ~3.7 ppm.[11] Since there are no adjacent protons, the signal is a singlet.
-
Protons C (δ 3.28, t): These methylene protons are directly adjacent to the ketone's carbonyl group. This powerful deshielding effect shifts them downfield to 3.28 ppm.[12] They are coupled to the two adjacent HD protons, resulting in a triplet (n+1 = 2+1 = 3).
-
Protons D (δ 2.78, t): These methylene protons are alpha to the ester's carbonyl group. While still deshielded, the effect is less pronounced than for the ketone, placing their signal at 2.78 ppm.[11] They are coupled to the two HC protons, also resulting in a triplet. The identical coupling constants (J = 6.6 Hz) for signals C and D confirm their connectivity within the butanoate chain.
-
-
Methyl Region (δ 2.0-2.5 ppm):
-
Protons F (δ 2.42, s): The methyl group attached directly to the aromatic ring (the tolyl group) is in a benzylic position.[12] This results in a characteristic chemical shift around 2.42 ppm. With no adjacent protons, it appears as a sharp singlet.
-
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. Each signal's chemical shift, integration, and multiplicity directly correspond to a unique proton environment within the molecule. The downfield shift of the aromatic protons ortho to the ketone, the distinct triplet-triplet pattern of the methylene groups, and the characteristic singlets of the methyl groups all serve as definitive structural fingerprints. This detailed analysis, grounded in established spectroscopic principles and acquired via robust experimental protocol, exemplifies the power of NMR as a primary tool for structural elucidation in chemical research and drug development.
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UCLA Division of Physical Sciences. Spectroscopy Tutorial: Esters. [Link]
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Introduction: The Role of 13C NMR in Structural Elucidation
In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, Carbon-13 (¹³C) NMR spectroscopy provides a detailed fingerprint of a molecule's carbon framework. Each unique carbon atom in a structure produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into the nature of functional groups, hybridization, and neighboring atoms.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of Methyl 4-(4-methylphenyl)-4-oxobutanoate . As an intermediate in the synthesis of various complex molecules and pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for researchers in quality control, process development, and structural verification. This document will delve into the theoretical basis for the predicted chemical shifts of each carbon atom, supported by established principles and data from analogous structures.
Molecular Structure and Electronic Environment Analysis
To interpret the ¹³C NMR spectrum, we must first dissect the molecule's structure and identify its key functional components. This compound is comprised of a para-substituted aromatic ring, a ketone, and a methyl ester, linked by a propylene chain. Each of these groups exerts a distinct electronic influence—either shielding (upfield shift) or deshielding (downfield shift)—on the carbon atoms within the molecule.
The molecular structure with systematic numbering for NMR analysis is presented below. This numbering scheme will be used throughout this guide.
-
Aromatic System (C1' to C6' and C4'-CH₃): The benzene ring contains six sp² hybridized carbons. The electron-donating methyl group (C4'-CH₃) at the para position (C4') will slightly shield the ortho (C3', C5') and para carbons, while the electron-withdrawing ketoacyl group at C1' will deshield the ipso-carbon (C1') and influence the other ring carbons.
-
Keto Group (C4): The carbonyl carbon of the ketone is highly deshielded due to the strong electronegativity of the adjacent oxygen atom and its sp² hybridization. It is expected to have one of the largest chemical shifts in the spectrum.
-
Aliphatic Chain (C2, C3): These sp³ hybridized methylene carbons act as a linker. The C3 carbon, being adjacent to the ketone's carbonyl group (alpha-carbon), will be more deshielded than the more remote C2 carbon (beta-carbon).
-
Ester Group (C1 and O-CH₃): The ester carbonyl carbon (C1) is also significantly deshielded, though typically less so than a ketone carbonyl. The adjacent oxygen atom strongly withdraws electron density. The methoxy carbon (O-CH₃) is attached to an electronegative oxygen, causing it to appear further downfield than a typical alkane methyl group.
Analysis of Predicted ¹³C NMR Chemical Shifts
As experimental spectral data for this compound is not available in open-access databases, a predicted spectrum was generated using the NMRDB.org online tool, which utilizes a database-driven approach for accurate predictions.[1] The predicted chemical shifts are tabulated and analyzed below. This analysis is further supported by typical chemical shift ranges reported in the literature and by comparison with the experimental data for the structurally similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, available in the SpectraBase database.[2]
| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Justification and Expert Analysis |
| C4 (Ketone C=O) | 197.8 | The ketone carbonyl carbon is the most deshielded carbon in the molecule, a characteristic feature due to the high electronegativity of oxygen and resonance effects. Typical values for aryl ketones are in the 190-220 ppm range.[3] |
| C1 (Ester C=O) | 173.2 | The ester carbonyl carbon is also strongly deshielded, appearing in the typical range of 160-185 ppm.[3] It is slightly upfield compared to the ketone due to the resonance contribution from the second oxygen atom. |
| C4' (Aromatic C-CH₃) | 144.1 | This is the quaternary aromatic carbon bonded to the methyl group. The methyl substituent causes a downfield shift (deshielding) at the point of attachment. |
| C1' (Aromatic C-C=O) | 134.1 | This quaternary ipso-carbon is attached to the electron-withdrawing ketoacyl group, resulting in a significant downfield shift. |
| C3', C5' (Aromatic CH) | 129.5 | These two carbons are chemically equivalent due to the molecule's symmetry. They are ortho to the electron-donating methyl group and meta to the electron-withdrawing keto group, resulting in a chemical shift typical for substituted aromatic carbons (125-150 ppm).[3] |
| C2', C6' (Aromatic CH) | 128.3 | These two carbons are also equivalent. They are meta to the methyl group and ortho to the keto group. The strong deshielding effect of the adjacent carbonyl group places them in the expected aromatic region. |
| O-CH₃ (Ester Methyl) | 51.8 | The methoxy carbon is directly attached to an electronegative oxygen atom, which deshields it significantly. Its chemical shift falls squarely in the expected 50-90 ppm range for carbons in an ether or ester linkage. |
| C3 (Methylene, α to C=O) | 33.2 | This methylene carbon is alpha to the ketone carbonyl. The electron-withdrawing effect of the carbonyl group deshields this carbon, placing it downfield relative to a standard alkane methylene group. |
| C2 (Methylene, β to C=O) | 28.0 | This methylene carbon is beta to the ketone and alpha to the ester carbonyl. It is less deshielded than C3 but still influenced by the electron-withdrawing nature of the ester group. |
| C4'-CH₃ (Aromatic Methyl) | 21.6 | The methyl carbon attached to the aromatic ring appears in the typical alkyl region. Its chemical shift is characteristic of a tolyl methyl group. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum suitable for structural verification.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.
-
Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern spectrometers often use the residual solvent signal as a secondary reference (e.g., the triplet of CDCl₃ at δ ≈ 77.16 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
2. Spectrometer Setup and Data Acquisition
-
Workflow Diagram:
-
Instrument Parameters:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A standard width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are positive and have a pure absorption lineshape.
-
Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the baseline of the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm or the solvent peak to its known value.
-
Peak Picking: The chemical shift of each peak is identified and labeled.
Conclusion
This guide provides a detailed framework for understanding and predicting the ¹³C NMR spectrum of this compound. By breaking down the molecule into its constituent functional groups, we can confidently assign each carbon resonance based on fundamental principles of chemical shifts. The provided data and protocols serve as a valuable resource for scientists engaged in synthesis, quality control, and drug development, enabling them to verify the structure and purity of this important chemical intermediate with a high degree of confidence.
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PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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-
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Infrared (IR) spectroscopy of "Methyl 4-(4-methylphenyl)-4-oxobutanoate"
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Executive Summary: This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule of interest in organic synthesis and pharmaceutical development.[1] As a bifunctional molecule containing both a ketone and an ester, its IR spectrum presents a unique signature that is invaluable for structural verification and quality control. This document, intended for researchers and analytical scientists, delves into the theoretical principles behind its vibrational modes, offers a detailed interpretation of its characteristic absorption bands, and provides a validated experimental protocol for acquiring high-fidelity spectra using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
Introduction to the Molecule and IR Spectroscopy
This compound possesses a molecular structure featuring a methyl ester, an aryl ketone, and a para-substituted aromatic ring. This combination of functional groups makes it an excellent subject for IR spectroscopic analysis, as each group exhibits distinct and predictable vibrational absorptions.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, twisting).[2] An IR spectrum, a plot of percent transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence, and often the electronic environment, of key functional groups.[3]
Molecular Structure and Key Vibrational Modes
The structural features of this compound are pivotal to understanding its IR spectrum. The molecule can be dissected into three primary regions for vibrational analysis: the ester group, the aryl ketone group, and the para-substituted aromatic ring.
Caption: Molecular structure of this compound.
Interpretation of the Infrared Spectrum
The IR spectrum of this compound is rich with information. A detailed analysis of the key regions is presented below.
The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)
This region is the most diagnostic for this compound, as it contains two distinct, strong carbonyl absorption bands.
-
Ester C=O Stretch (~1735-1750 cm⁻¹): The carbonyl group of the methyl ester is expected to produce a strong absorption band in this range.[4] Saturated aliphatic esters typically absorb around 1735-1750 cm⁻¹.[5] This frequency is higher than that of the ketone due to the electron-withdrawing inductive effect of the ester's single-bonded oxygen, which strengthens the C=O double bond.[6]
-
Aryl Ketone C=O Stretch (~1685-1666 cm⁻¹): The ketone's carbonyl group is conjugated with the para-substituted phenyl ring. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond.[7][8] This weakening of the bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber compared to a simple aliphatic ketone (which typically appears around 1715 cm⁻¹).[7][9]
The C-H Stretching Region (3100-2800 cm⁻¹)
This region reveals the nature of the carbon-hydrogen bonds within the molecule.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the phenyl ring (sp²-hybridized carbons) give rise to multiple, typically weak to medium, sharp absorption bands just above 3000 cm⁻¹.[10][11]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C-H bonds of the methylene groups (-CH₂-) in the butanoate chain and the methyl groups (-CH₃) of the ester and the tolyl substituent (sp³-hybridized carbons) absorb just below 3000 cm⁻¹.[12]
The Fingerprint Region (1600-600 cm⁻¹)
This complex region contains a wealth of structural information from various stretching and bending vibrations.
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of sharp bands of variable intensity in this region.[10][13] Common absorptions are seen near 1600 cm⁻¹ and 1500 cm⁻¹.[11]
-
Ester C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[4][14] One, typically stronger and found around 1250-1160 cm⁻¹, is associated with the asymmetric C-C-O stretch involving the carbonyl carbon. The other, found around 1150-1000 cm⁻¹, corresponds to the symmetric O-C-C stretch involving the ester oxygen.[14]
-
Aromatic C-H Out-of-Plane (OOP) Bending (~860-800 cm⁻¹): The pattern of C-H out-of-plane bending vibrations is highly diagnostic of the substitution pattern on an aromatic ring.[10] For a 1,4-disubstituted (para) benzene ring, a single strong absorption band is expected in the 860-800 cm⁻¹ range.[15]
Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |
| ~3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |
| ~1740 | C=O Stretch | Methyl Ester | Strong, Sharp |
| ~1685 | C=O Stretch | Aryl Ketone (Conjugated) | Strong, Sharp |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| ~1250-1160 | Asymmetric C-O Stretch | Ester | Strong |
| ~1150-1000 | Symmetric C-O Stretch | Ester | Strong |
| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong |
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that requires minimal to no sample preparation for solid and liquid samples.[16][17]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[17]
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[18]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[18]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[19]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Post-Analysis Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.
Caption: Standard workflow for acquiring an IR spectrum using ATR-FTIR.
Conclusion
The infrared spectrum of this compound is highly characteristic and serves as a robust tool for its identification and structural confirmation. The key diagnostic features are the two distinct, strong carbonyl absorptions for the ester (~1740 cm⁻¹) and the conjugated aryl ketone (~1685 cm⁻¹), the clear separation of aromatic and aliphatic C-H stretches, and the strong out-of-plane bending band confirming the 1,4-disubstitution pattern of the aromatic ring. By following the outlined experimental protocol, researchers can reliably obtain high-quality spectra to validate the synthesis and purity of this important chemical intermediate.
References
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
The Royal Society. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. In Proceedings A. Retrieved from [Link]
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
American Chemical Society. (n.d.). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Retrieved from [Link]
-
University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]
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Mass spectrometry fragmentation of "Methyl 4-(4-methylphenyl)-4-oxobutanoate"
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a γ-keto ester of interest in organic synthesis and pharmaceutical development.[1][2] As a Senior Application Scientist, this document moves beyond theoretical prediction to offer field-proven insights into the structural elucidation of this molecule using mass spectrometry. We will dissect the fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). The guide details the underlying chemical principles, including key reactions like alpha-cleavage and the McLafferty rearrangement, which produce diagnostic fragment ions.[3][4] Methodologies for gas and liquid chromatography-mass spectrometry are provided, ensuring a self-validating system for researchers. The core objective is to equip scientists and drug development professionals with the expertise to identify and characterize this compound and its analogues with high confidence.
Introduction: The Molecule in Focus
This compound is a bifunctional molecule featuring an aromatic ketone and a methyl ester, separated by an ethylene bridge. Its molecular formula is C₁₂H₁₄O₃, and its structure dictates a rich and predictable fragmentation pattern that serves as a unique fingerprint for its identification.[5] Understanding this fragmentation is critical for reaction monitoring, purity assessment, and metabolite identification.
-
Molecular Weight: 206.24 g/mol
-
Key Functional Groups: Aromatic Ketone, Methyl Ester
-
Structural Context: γ-Keto Ester
The presence of two distinct carbonyl groups, an aromatic ring, and multiple C-H and C-C bonds of varying strengths results in a complex interplay of competing fragmentation pathways upon ionization.
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a detailed map of the molecule's structural components.
The Molecular Ion (M•+)
The molecular ion peak (M•+) for this compound is expected at m/z 206 . Due to the stabilizing effect of the aromatic ring, this peak should be clearly observable.
Primary Fragmentation Pathways
The fragmentation of the M•+ is governed by the stability of the resulting ions and neutral losses. The primary pathways are dominated by cleavages adjacent to the carbonyl groups.
Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is the most favored fragmentation pathway for ketones.[3][6] For this molecule, the most significant α-cleavage occurs between the ketone's carbonyl carbon and the adjacent methylene group (CH₂).
This cleavage results in the formation of the p-toluoyl cation at m/z 119 . This ion is exceptionally stable due to the delocalization of the positive charge across the carbonyl group and into the aromatic ring. Consequently, the peak at m/z 119 is predicted to be the base peak in the EI spectrum.[7]
A secondary fragmentation of this ion involves the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of the p-tolyl cation at m/z 91 . This fragment is a characteristic marker for alkyl-substituted benzene rings.
The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing an accessible γ-hydrogen.[8][9] In this compound, the ester functional group contains the necessary geometry for this rearrangement. The carbonyl oxygen of the ester can abstract a hydrogen atom from the γ-carbon (the methylene group alpha to the ketone) via a six-membered transition state.[10]
This process leads to the cleavage of the β-bond and the formation of a neutral alkene-like molecule and a new radical cation. For the methyl ester, this rearrangement characteristically produces a prominent ion at m/z 74 , corresponding to the radical cation of methyl 2-hydroxyacrylate.[11]
-
Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group can result in the loss of a methoxy radical (31 Da), producing an acylium ion at m/z 175 .[12]
-
Cleavage of the Ethylene Bridge: Scission of the C-C bond between the two methylene groups can also occur, though it is generally less favored than α-cleavage.
Predicted EI-MS Fragmentation Summary
| m/z | Proposed Ion Structure | Formation Mechanism | Significance |
| 206 | [C₁₂H₁₄O₃]•+ | Molecular Ion | Confirms Molecular Weight |
| 119 | [CH₃C₆H₄CO]+ | Alpha-Cleavage (Ketone) | Base Peak , Diagnostic |
| 91 | [CH₃C₆H₄]+ | Loss of CO from m/z 119 | Confirms p-tolyl group |
| 74 | [CH₂(OH)C(OCH₃)]•+ | McLafferty Rearrangement (Ester) | Diagnostic for γ-H in ester |
| 175 | [M - •OCH₃]+ | Alpha-Cleavage (Ester) | Confirms Methyl Ester |
| 59 | [COOCH₃]+ | Cleavage at ester | Common ester fragment |
EI-MS Fragmentation Workflow
Caption: Predicted EI fragmentation pathways of this compound.
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, at m/z 207 . This ion can then be isolated and fragmented via collision-induced dissociation (CID) to reveal structural information. Protonation is most likely to occur at the most basic site, the ketone's carbonyl oxygen.[13][14]
Key Fragmentation Pathways of [M+H]⁺
Fragmentation in ESI-MS/MS is driven by the elimination of stable, neutral molecules.
-
Neutral Loss of Methanol: The most common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (CH₃OH, 32 Da). This results in a product ion at m/z 175 .
-
Neutral Loss of Water: A loss of water (H₂O, 18 Da) can also occur, leading to an ion at m/z 189 .
-
Formation of the p-Toluoyl Cation: Similar to EI, cleavage of the bond alpha to the protonated ketone can occur, yielding the stable p-toluoyl cation at m/z 119 .
Predicted ESI-MS/MS Fragmentation Summary
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formation Mechanism |
| 207 | 175 | CH₃OH (32 Da) | Loss of Methanol from Ester |
| 207 | 189 | H₂O (18 Da) | Loss of Water |
| 207 | 119 | C₄H₆O₂ (86 Da) | Cleavage alpha to protonated ketone |
ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol for GC-EI-MS Analysis
This protocol is designed for the separation and identification of the target compound from a reaction mixture or sample matrix.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/sec.
-
-
Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key diagnostic fragments (m/z 119, 91, 74) as detailed above.
Protocol for LC-ESI-MS/MS Analysis
This protocol is suitable for analyzing samples in complex biological or aqueous matrices.
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
MS1 Scan: Scan for the protonated molecule at m/z 207.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion m/z 207 and apply collision energy (e.g., 15-25 eV) to generate product ions. Monitor for the expected fragments (m/z 175, 119).
-
-
Data Analysis: Confirm the presence of the precursor ion (m/z 207) and its characteristic product ions to verify the compound's identity.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable and highly informative process. Under EI conditions, the molecule is reliably identified by its molecular ion at m/z 206 and a dominant base peak at m/z 119 (p-toluoyl cation) resulting from α-cleavage. The presence of a significant peak at m/z 74 serves as strong evidence for the McLafferty rearrangement, confirming the γ-keto ester structure. Under ESI-MS/MS conditions, the protonated molecule at m/z 207 fragments via characteristic neutral losses of methanol (to m/z 175) and the formation of the same stable m/z 119 ion. By leveraging these distinct fragmentation signatures, researchers can confidently identify and characterize this compound in a variety of applications.
References
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Retrieved from [Link]
-
Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]
-
University of Calicut. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]
-
Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate from Toluene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a valuable intermediate in organic synthesis and pharmaceutical development, starting from the readily available bulk chemical, toluene.[1] The synthetic strategy is a robust two-step process, commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to yield the keto-acid intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. This is followed by a classic Fischer esterification to afford the target methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, mechanistic insights, and characterization data to ensure replicable and reliable outcomes.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure, featuring a keto group and an ester moiety, allows for diverse subsequent chemical transformations. The synthesis from toluene represents an economically viable and scalable route, leveraging well-established and understood chemical reactions.
This guide will elucidate the synthetic pathway, providing a rationale for the choice of reagents and reaction conditions. Furthermore, it will present a self-validating system through detailed experimental procedures and comprehensive characterization of both the intermediate and the final product.
Overall Synthetic Strategy
The synthesis of this compound from toluene is efficiently achieved in two sequential steps:
-
Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-(4-methylphenyl)-4-oxobutanoic acid.[2]
-
Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄), to produce the desired product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Friedel-Crafts Acylation of Toluene
Mechanistic Insights
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this specific case, succinic anhydride reacts with the Lewis acid, anhydrous aluminum chloride, to form a highly electrophilic acylium ion intermediate. The electron-rich toluene, activated by the methyl group, then acts as a nucleophile, attacking the acylium ion. The methyl group is an ortho-, para-director; however, the para-substituted product is predominantly formed due to reduced steric hindrance.[4] A subsequent deprotonation restores the aromaticity of the ring, yielding the keto-acid.
Sources
Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate: A-Depth Technical Guide on the Friedel-Crafts Acylation Mechanism and Subsequent Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a robust two-step process commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to form the intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. This is followed by a classic Fischer esterification to yield the final methyl ester. This document delves into the mechanistic underpinnings of these reactions, provides detailed, field-proven experimental protocols, and offers insights into reaction optimization and characterization of the final product.
Introduction
This compound is a keto-ester of significant interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures.[1] Its utility is prominent in the development of novel therapeutic agents and specialized chemical entities. The synthetic route detailed herein employs two fundamental and widely applied organic transformations: the Friedel-Crafts acylation and Fischer esterification. A thorough understanding of the mechanisms and experimental parameters of these reactions is paramount for achieving high yields and purity.
Part 1: The Core Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step procedure. This approach ensures high regioselectivity in the initial acylation step and provides a reliable method for the subsequent esterification.
Caption: Overall synthetic workflow.
Part 2: Step 1 - Friedel-Crafts Acylation of Toluene
The initial and key bond-forming step is the Friedel-Crafts acylation of toluene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]
The Underlying Mechanism
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride, generating a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group of toluene is an activating group and an ortho, para-director. Due to steric hindrance from the methyl group, the attack predominantly occurs at the para position, leading to high regioselectivity.[3] This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Rearomatization: A weak base, such as the [AlCl₃(OOCR)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the carboxylic acid product.
Caption: Simplified Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | 92.14 | 50 mL | ~0.47 |
| Succinic Anhydride | 100.07 | 25.0 g | 0.25 |
| Anhydrous Aluminum Chloride | 133.34 | 70.0 g | 0.52 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Ice | - | 500 g | - |
| Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (70.0 g) and dichloromethane (100 mL).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (25.0 g) in warm toluene (50 mL). Allow the solution to cool to room temperature.
-
Add the toluene-succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1 hour.
-
Cool the reaction mixture back to room temperature and then carefully pour it, with vigorous stirring, into a 1 L beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL).
-
Extract the organic layer with a saturated sodium bicarbonate solution (3 x 100 mL). The product will move to the aqueous layer as its sodium salt.
-
Combine the aqueous bicarbonate extracts and slowly acidify with concentrated hydrochloric acid with cooling until no more precipitate forms (pH ~2).
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-(4-methylphenyl)-4-oxobutanoic acid.
Part 3: Step 2 - Fischer Esterification
The second step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
The Underlying Mechanism
-
Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product, an excess of methanol is typically used.
Caption: Simplified Fischer esterification mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 4-(4-methylphenyl)-4-oxobutanoic acid | 192.21 | 20.0 g |
| Methanol | 32.04 | 150 mL |
| Concentrated Sulfuric Acid | 98.08 | 2 mL |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Brine (Saturated NaCl solution) | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | As needed |
| Diethyl Ether or Ethyl Acetate | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, combine 4-(4-methylphenyl)-4-oxobutanoic acid (20.0 g), methanol (150 mL), and concentrated sulfuric acid (2 mL).
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford this compound as a white crystalline solid.[1]
Part 4: Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 48-55 °C | [1] |
Spectroscopic Data (Predicted)
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d | 2H | Ar-H (ortho to C=O) |
| 7.25 | d | 2H | Ar-H (ortho to CH₃) |
| 3.65 | s | 3H | -OCH ₃ |
| 3.25 | t | 2H | -C(=O)CH ₂- |
| 2.80 | t | 2H | -CH₂C(=O)O- |
| 2.40 | s | 3H | Ar-CH ₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 197.5 | Ar-C =O |
| 173.0 | -C (=O)OCH₃ |
| 144.0 | Ar-C -CH₃ |
| 134.0 | Ar-C -C=O |
| 129.5 | Ar-C H (ortho to CH₃) |
| 128.0 | Ar-C H (ortho to C=O) |
| 51.5 | -OC H₃ |
| 33.0 | -C H₂C(=O)O- |
| 28.5 | -C(=O)C H₂- |
| 21.5 | Ar-C H₃ |
Conclusion
The synthesis of this compound has been detailed through a reliable and scalable two-step process involving Friedel-Crafts acylation and Fischer esterification. This guide has provided an in-depth look at the mechanisms governing these transformations, along with practical, step-by-step protocols suitable for a research or developmental laboratory setting. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound. This versatile keto-ester can now be utilized for further synthetic elaborations in the pursuit of novel chemical entities.
References
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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A Technical Guide to the Solubility of Methyl 4-(4-methylphenyl)-4-oxobutanoate in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a key intermediate in organic and pharmaceutical synthesis.[1] In the absence of extensive published quantitative data, this document establishes a predictive solubility profile by applying fundamental principles of chemical polarity and intermolecular forces. We delve into the structural analysis of the solute, classify common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various solvent systems to facilitate reaction design, purification, and formulation development.
Introduction to this compound
This compound is a versatile organic compound valued for its role as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] A precise understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄O₃[1]
-
Molecular Weight: 206.24 g/mol [1]
-
CAS Number: 57498-54-1[1]
-
Appearance: White crystalline solid[1]
-
Melting Point: 48-55 °C[1]
-
Structure:
(Image of the chemical structure would be placed here in a full document)
Significance in Research and Development
This compound's structure, featuring an aromatic ketone and a methyl ester, makes it a valuable intermediate.[1] Its utility in synthetic chemistry is noted, and its favorable properties, including stability and solubility, are recognized as beneficial for its application in various formulations and even in materials science for the development of polymers and coatings.[1]
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution event occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent's intermolecular forces.
The "Like Dissolves Like" Paradigm
The most reliable guiding principle for predicting solubility is "like dissolves like".[2][3] This means that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[4][5]
-
Polar Solutes , which have significant charge separation and dipole moments, dissolve best in Polar Solvents . These interactions are stabilized by dipole-dipole forces and, in some cases, hydrogen bonding.[2][6]
-
Nonpolar Solutes , with even charge distribution, dissolve best in Nonpolar Solvents through weaker London dispersion forces.[5]
Polarity Analysis of this compound
To predict its solubility, we must first analyze the polarity of the target molecule. Its structure contains distinct regions with differing polarities:
-
Nonpolar Region: The p-tolyl (4-methylphenyl) group is aromatic and hydrocarbon-based, making it nonpolar and lipophilic.
-
Polar Regions: The presence of two carbonyl groups (one ketone, one ester) and the ester's ether oxygen introduces significant polarity due to the high electronegativity of oxygen. These groups can act as hydrogen bond acceptors.
Classification of Common Organic Solvents
Solvents are typically classified based on their polarity (indicated by their dielectric constant) and their ability to donate hydrogen bonds.[7]
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Characteristics |
| Nonpolar | Hexane, Toluene, Diethyl Ether | < 5 | Dominated by London dispersion forces.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | 5 - 40 | Possess permanent dipoles but lack O-H or N-H bonds; cannot donate hydrogen bonds. |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | > 30 | Possess O-H or N-H bonds; can both donate and accept hydrogen bonds.[7] |
Table 1: Classification of common organic solvents based on polarity and protic nature.
Predictive Solubility Profile
Based on the intermediate polarity of this compound, we can predict its solubility across the spectrum of common solvents.
Caption: Experimental workflow for quantitative solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial and allow it to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite separation.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette. Ensure no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed (tared) vial. Remove the solvent completely using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.
-
Final Weighing: Once the residue is completely dry, re-weigh the vial.
-
Calculation:
-
Mass of dissolved solid = (Final vial weight) - (Tare vial weight)
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of aliquot in mL)
-
Causality and Self-Validation: The lengthy equilibration time ensures the measurement reflects the true thermodynamic solubility limit. The presence of excess solid throughout the experiment validates that the solution remained saturated.
Safety, Handling, and Storage
Solute Safety
While specific hazard data for this compound is not widely published, the related carboxylic acid is known to cause skin and eye irritation. [8]Standard laboratory precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. [9]* In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. [10][11]* Always consult the supplier-specific Safety Data Sheet (SDS) before use.
Solvent Hazards
Organic solvents present various hazards, including flammability, toxicity, and volatility.
-
Keep solvents away from ignition sources. [12]* Ensure all work is performed in a well-ventilated fume hood.
-
Store solvents in appropriate, tightly sealed containers. [11]
Storage Recommendations
Based on supplier information, the compound should be stored in a cool environment.
-
Storage Temperature: 0-8°C [1]* Keep the container tightly closed and in a dry, well-ventilated place.
Conclusion
This compound is a compound of intermediate polarity, a characteristic that dictates its solubility profile. It is predicted to be highly soluble in polar aprotic solvents like dichloromethane, acetone, and ethyl acetate, with limited solubility in highly polar (water, methanol) or nonpolar (hexane) solvents. This guide provides both the theoretical framework for these predictions and robust, validated experimental protocols for their empirical determination. A thorough understanding and application of these principles are essential for the effective use of this versatile compound in scientific research and development.
References
- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- Unknown Author. (2022, October 13). Comparison of the polarity of organic solvents.
- Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?.
- The Fountain Magazine. Like Dissolves Like.
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
- Unknown Author. Polarity of Solvents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
- Chem-Impex. This compound.
- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information.
- Unknown Author. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
- Unknown Supplier. (n.d.). Safety Data Sheet for Methylparaben.
- Sigma-Aldrich. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
- CymitQuimica. (2024, December 19). Safety Data Sheet for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.
- BLD Pharm. Methyl 4-[(4-methylphenyl)amino]-4-oxobutanoate.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Unknown Supplier. (2025, December 19). Safety Data Sheet for Ethyl 3-methyl-2-oxobutyrate.
- PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information.
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
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- 1. chemimpex.com [chemimpex.com]
- 2. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and First Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a versatile γ-keto ester with applications in organic synthesis and potential relevance in medicinal chemistry. The document details the foundational two-step synthetic pathway, commencing with the historic Friedel-Crafts acylation to form the carboxylic acid precursor, 4-(4-methylphenyl)-4-oxobutanoic acid, followed by its esterification. This guide emphasizes the mechanistic rationale behind the synthetic strategy, provides detailed, self-validating experimental protocols, and includes a thorough characterization of the final compound.
Introduction: The Significance of γ-Keto Esters
Gamma-keto esters are a pivotal class of bifunctional molecules in organic chemistry. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene bridge, renders them highly valuable as synthetic intermediates. This arrangement allows for a diverse range of chemical transformations, making them key building blocks in the synthesis of complex organic molecules, including heterocyclic compounds and natural products. Their utility extends into medicinal chemistry, where the γ-keto ester framework is a constituent of various biologically active compounds. The strategic placement of the keto and ester groups allows for sequential or selective reactions, providing a powerful tool for the construction of intricate molecular architectures.
This compound is a notable example of this class of compounds. Its synthesis is a classic illustration of fundamental organic reactions and serves as an excellent case study for understanding electrophilic aromatic substitution and esterification. This guide will delve into the historical context of its first synthesis and provide a detailed, practical approach to its preparation and characterization in a modern laboratory setting.
Discovery and First Synthesis: A Two-Step Approach
The "discovery" of this compound is intrinsically linked to the first synthesis of its carboxylic acid precursor, 4-(4-methylphenyl)-4-oxobutanoic acid. The preparation of this acid was first reported by Li Cuijuan, Lv Mingquan, Han Shuying, and Xu Tanfeng of Peking University.[1] The synthesis of the methyl ester is a subsequent and logical esterification of this acid. The overall synthetic pathway is a robust two-step process.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic ring.[2] In this initial step, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanism and Rationale:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, leading to the formation of a highly reactive acylium ion electrophile. The electron-rich toluene, activated by the electron-donating methyl group, then acts as a nucleophile, attacking the acylium ion. The methyl group is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position. A subsequent hydrolysis step quenches the reaction and protonates the carboxylate to yield the final carboxylic acid product.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
-
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the initial exotherm subsides, add toluene (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then extract the product into a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.
-
Step 2: Fischer Esterification for the Synthesis of this compound
The second step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.
Mechanism and Rationale:
The Fischer esterification is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of the ester yields the final product. To drive the equilibrium towards the product side, methanol is often used in large excess, serving as both the reactant and the solvent.
Logical Workflow for Fischer Esterification
Caption: Workflow for the esterification to the final product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-(4-Methylphenyl)-4-oxobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 48-55 °C | [3] |
| CAS Number | 57498-54-1 | [3] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm.
-
Two triplets for the two methylene groups (-CH₂CH₂-) in the butanoate chain are expected in the range of 2.6-3.3 ppm.
-
A singlet for the aromatic methyl group (-CH₃) should appear around 2.4 ppm.
-
Two doublets in the aromatic region (7.2-8.0 ppm) are expected for the para-substituted phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak for the ester carbonyl carbon (C=O) is expected around 173 ppm.
-
A peak for the ketone carbonyl carbon (C=O) should appear around 198 ppm.
-
Signals for the aromatic carbons will be in the range of 128-145 ppm.
-
A peak for the methyl ester carbon (-OCH₃) is expected around 52 ppm.
-
Signals for the two methylene carbons and the aromatic methyl carbon will be in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1735 cm⁻¹.
-
A strong absorption band for the ketone carbonyl (C=O) stretch should appear around 1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed in the 2850-3100 cm⁻¹ region.
-
C-O stretching vibrations for the ester will be present in the 1100-1300 cm⁻¹ range.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) should be observed at m/z = 206.
-
Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.
-
Conclusion and Future Perspectives
The synthesis of this compound provides a valuable case study in fundamental organic synthesis, employing the robust Friedel-Crafts acylation and the classic Fischer esterification. The protocols detailed in this guide are designed to be self-validating and provide a clear rationale for each experimental step, ensuring a high degree of reproducibility.
As a γ-keto ester, this compound holds potential as a versatile building block for the synthesis of more complex molecules. Researchers in drug discovery and materials science can utilize this scaffold for the development of novel compounds with tailored properties. The presence of multiple reactive sites allows for a wide range of derivatization, opening avenues for the exploration of new chemical space. Future work could focus on the application of this intermediate in the synthesis of biologically active heterocyclic compounds or its incorporation into novel polymer architectures.
References
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-
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Methodological & Application
"Methyl 4-(4-methylphenyl)-4-oxobutanoate" as a precursor for heterocyclic compounds
An In-Depth Guide to the Application of Methyl 4-(4-methylphenyl)-4-oxobutanoate in Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the utility of this compound as a versatile precursor for the synthesis of medicinally important heterocyclic compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Introduction: The Strategic Value of a γ-Ketoester
This compound is a bifunctional organic compound belonging to the class of γ-ketoesters. Its structure, featuring a ketone and an ester group separated by a two-carbon linker, makes it an exceptionally valuable starting material in synthetic organic chemistry. The parent acid, 4-(4-Methylphenyl)-4-oxobutanoic acid, is readily prepared via a classic Friedel–Crafts acylation reaction between toluene and succinic anhydride, a common experiment in undergraduate organic chemistry.[1][2] The methyl ester derivative retains the crucial 1,4-dicarbonyl relationship that is key to its reactivity.
The strategic importance of this molecule lies in the differential reactivity of its two carbonyl centers. The ketone is susceptible to nucleophilic attack by amines and hydrazines to form imines or hydrazones, while the ester is susceptible to condensation or cyclization reactions, particularly with binucleophiles. This dual reactivity allows for the construction of a variety of heterocyclic scaffolds, which are prevalent in biologically active molecules and pharmaceuticals.[3] This guide will focus on two primary, high-impact applications: the synthesis of pyridazinones and indoles.
Application I: Synthesis of 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
The most direct application of a γ-ketoester like this compound is its reaction with hydrazine to form pyridazinones. Pyridazine and pyridazinone cores are found in numerous compounds with a wide spectrum of biological activities, including cardiovascular and psychotropic effects.[4][5] The reaction is a robust and high-yielding cyclocondensation.
Mechanistic Rationale
The synthesis relies on the reaction of the γ-ketoester with a binucleophile, typically hydrazine hydrate.[6] The reaction proceeds in a two-step sequence within a single pot:
-
Hydrazone Formation: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on the ketone carbonyl, which is more electrophilic than the ester carbonyl. This initially forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl. This intramolecular acyl substitution results in the formation of a stable, six-membered dihydropyridazinone ring, with the elimination of methanol.[4][6]
This reaction is a cornerstone for creating 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[6]
Visualizing the Reaction Pathway
Caption: Reaction scheme for pyridazinone synthesis.
Detailed Experimental Protocol
Objective: To synthesize 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 40 mL of ethanol.
-
Reagent Addition: While stirring, add 1.5 mL of 80% hydrazine hydrate to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will begin to crystallize.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
Data Summary: Pyridazinone Synthesis
| Parameter | Value/Condition | Rationale & Insights |
| Solvent | Ethanol or Methanol | Excellent solvents for both the ketoester and hydrazine. The alcohol also serves as a leaving group in the ester form, though methanol is the direct leaving group from the methyl ester.[6] |
| Temperature | Reflux (approx. 78 °C for EtOH) | Provides the necessary activation energy for both the initial condensation and the subsequent cyclization without degrading the components. |
| Reaction Time | 2 - 18 hours | Time can vary based on substrate reactivity. Monitoring by TLC is recommended to determine the point of completion.[6] |
| Typical Yield | 65 - 85% | This is a generally high-yielding reaction due to the formation of a thermodynamically stable heterocyclic ring. |
Application II: Synthesis of 2-(1H-indol-2-yl)acetic acid derivatives via Fischer Indole Synthesis
The ketone moiety in this compound makes it a suitable substrate for the Fischer indole synthesis, one of the oldest and most reliable methods for preparing indoles.[7][8] This reaction produces an indole ring with a carboxymethyl side chain at the 2-position, a common structural motif in medicinal chemistry.
Mechanistic Rationale
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazone into an indole.[9]
-
Hydrazone Formation: The reaction begins with the condensation of the ketone in this compound with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone. This step is usually reversible.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. This is a crucial step that sets up the key rearrangement.
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[10][10]-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond. This results in a di-imine intermediate.[8]
-
Cyclization & Aromatization: The di-imine intermediate undergoes cyclization to form a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[7][9]
Visualizing the Workflow
Caption: Step-by-step workflow for the Fischer indole synthesis.
Detailed Experimental Protocol
Objective: To synthesize methyl 2-(3-(p-tolyl)-1H-indol-2-yl)acetate.
Materials:
-
This compound
-
Phenylhydrazine
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Three-neck round-bottom flask
-
Mechanical stirrer, thermometer, and heating mantle
-
Ethyl acetate, Sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and thermometer, place 10.0 g of Polyphosphoric Acid (PPA) and heat to 80 °C.
-
Hydrazone Formation (in situ): In a separate beaker, carefully mix 4.12 g of this compound and 2.16 g of phenylhydrazine. Stir until a homogeneous mixture is formed. Caution: Phenylhydrazine is toxic.
-
Addition and Reaction: Slowly add the hydrazone mixture to the preheated PPA with vigorous stirring. An exothermic reaction will occur. Maintain the internal temperature between 100-110 °C for 1 hour.
-
Quenching: Allow the reaction mixture to cool to about 70 °C, then carefully pour it onto 100 g of crushed ice in a large beaker. This will decompose the PPA complex.
-
Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure indole derivative.
Data Summary: Fischer Indole Synthesis
| Parameter | Value/Condition | Rationale & Insights |
| Catalyst | Polyphosphoric Acid (PPA), ZnCl₂, H₂SO₄ | Strong Brønsted or Lewis acids are required to catalyze the rearrangement and dehydration steps. PPA is often preferred as it acts as both catalyst and solvent.[7][8] |
| Temperature | 80 - 150 °C | The[10][10]-sigmatropic rearrangement step has a high activation energy and requires elevated temperatures to proceed at a practical rate.[11] |
| Substrate | Ketone or Aldehyde | The reaction is general for many carbonyl compounds. The use of the ketoester here directly installs a valuable acetic acid ester side chain on the indole ring.[7] |
| Typical Yield | 40 - 70% | Yields can be variable depending on the substrates and the specific acid catalyst and conditions used. Side reactions can occur at high temperatures. |
Conclusion
This compound serves as an exemplary precursor for demonstrating fundamental strategies in heterocyclic synthesis. Its 1,4-dicarbonyl structure provides a reliable and direct route to pyridazinones via cyclocondensation with hydrazines. Furthermore, its ketone functionality enables access to the diverse and pharmaceutically relevant indole scaffold through the classic Fischer indole synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to utilize this versatile building block in the development of novel chemical entities.
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Application Note: Facile Synthesis of Substituted Pyrroles via Paal-Knorr Condensation of Methyl 4-(4-methylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of substituted pyrroles utilizing the Paal-Knorr pyrrole synthesis. We focus on the versatile γ-ketoester, Methyl 4-(4-methylphenyl)-4-oxobutanoate, as a readily accessible starting material. This document outlines the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the significance of the resulting pyrrole scaffold in medicinal chemistry and materials science. By leveraging modern synthetic techniques, such as microwave-assisted heating, this classical reaction is presented as a highly efficient and adaptable method for generating diverse pyrrole derivatives.
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery.[2][3] Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Notable drugs containing the pyrrole moiety include atorvastatin, a leading cholesterol-lowering medication, and sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2]
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely employed methods for constructing the pyrrole ring.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[6][7] While historically reliant on harsh reaction conditions such as prolonged heating in strong acids, numerous modifications have rendered the Paal-Knorr synthesis a more versatile and "green" methodology.[8] These advancements include the use of mild Lewis acid catalysts, eco-friendly solvents, and microwave irradiation to accelerate the reaction and improve yields.[1][9]
This guide focuses on the application of the Paal-Knorr synthesis to this compound, a γ-ketoester that serves as a valuable building block for highly functionalized pyrroles.[10]
Mechanistic Insights: The Pathway to Aromaticity
The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated mechanism involving the formation of a five-membered ring followed by dehydration to achieve aromaticity.[1][6] The key steps are as follows:
-
Hemiaminal Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.[6]
-
Cyclization: The hydroxyl group of the hemiaminal is then protonated and eliminated as water to form an iminium ion, or alternatively, the nitrogen of the hemiaminal can directly attack the second carbonyl group. The generally accepted mechanism involves the formation of a second hemiaminal upon intramolecular cyclization.[6]
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes two successive dehydration steps, driven by the formation of the stable aromatic pyrrole ring.[6] This aromatization is the thermodynamic driving force for the reaction.
The overall transformation efficiently converts a linear 1,4-dicarbonyl precursor into a planar, aromatic heterocycle.
Figure 1. Simplified schematic of the Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details a microwave-assisted Paal-Knorr synthesis, which offers significant advantages in terms of reaction time and efficiency over conventional heating methods.[4][5][9]
Materials and Equipment
-
Starting Material: this compound
-
Amine: Benzylamine (or other primary amine)
-
Catalyst/Solvent: Glacial Acetic Acid
-
Microwave Reactor: A dedicated microwave synthesizer for organic chemistry.
-
Glassware: Microwave reaction vial (10 mL) with a stir bar.
-
Reagents for Work-up and Purification: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 206.2 mg), benzylamine (1.1 mmol, 117.9 mg, 1.1 eq), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyrrole.
Figure 2. Experimental workflow for the microwave-assisted Paal-Knorr synthesis.
Expected Results and Data
The reaction of this compound with various primary amines under microwave-assisted Paal-Knorr conditions is expected to proceed in good to excellent yields. The specific yield will depend on the nature of the amine used.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Benzylamine | Methyl 1-benzyl-5-(4-methylphenyl)-1H-pyrrole-2-acetate | >80 |
| 2 | Aniline | Methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrrole-2-acetate | >75 |
| 3 | Ammonium Acetate | Methyl 5-(4-methylphenyl)-1H-pyrrole-2-acetate | >70 |
Table 1. Representative examples of expected products and yields.
Discussion and Field-Proven Insights
Causality behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating dramatically accelerates the rate of reaction compared to conventional heating.[5][9] This is due to the efficient and direct heating of the polar solvent and reactants, leading to a rapid increase in temperature and pressure within the sealed vessel. This often results in cleaner reactions with fewer side products.
-
Acetic Acid as Catalyst and Solvent: Glacial acetic acid serves a dual role in this protocol. As a Brønsted acid, it catalyzes the condensation reaction by protonating the carbonyl groups.[7] It also functions as a high-boiling polar solvent that is compatible with microwave heating. For substrates sensitive to acidic conditions, milder catalysts such as montmorillonite clay or Lewis acids like bismuth nitrate can be employed.[8]
-
Choice of Amine: A wide variety of primary amines can be used in the Paal-Knorr synthesis, allowing for the generation of a diverse library of N-substituted pyrroles.[1] The nucleophilicity of the amine can influence the reaction rate, with electron-rich amines generally reacting faster than electron-deficient ones.[7]
Self-Validating System:
The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the formation of a new, typically more non-polar, product spot. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The Paal-Knorr synthesis remains a powerful tool for the construction of the pyrrole ring. By employing modern techniques such as microwave-assisted heating, the synthesis of substituted pyrroles from readily available precursors like this compound can be achieved rapidly and efficiently. The versatility of this reaction allows for the creation of diverse molecular scaffolds with significant potential for applications in drug discovery and materials science.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Available at: [Link]
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
-
Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pensoft Publishers. Available at: [Link]
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters, 24(8), 725-728.
- Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2022). MDPI.
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. public.pensoft.net [public.pensoft.net]
- 10. mdpi.com [mdpi.com]
Application Notes: The Strategic Use of Methyl 4-(4-methylphenyl)-4-oxobutanoate in the Synthesis of Bioactive γ-Butyrolactone Intermediates
Abstract
Methyl 4-(4-methylphenyl)-4-oxobutanoate is a versatile keto-ester that serves as a pivotal building block in modern organic and pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a range of selective chemical transformations. This document provides a detailed technical guide for the synthesis of this compound and its subsequent application in the preparation of γ-aryl-γ-butyrolactones, a class of compounds recognized for their potential as anticonvulsant agents. We present validated protocols, mechanistic insights, and process optimization strategies for researchers in drug discovery and development.
Introduction: The Significance of the γ-Keto-Ester Scaffold
This compound (CAS 57498-54-1) belongs to the family of γ-keto-esters, which are highly valuable in synthetic chemistry. The distinct reactivity of the ketone and ester functional groups enables sequential and selective reactions to build molecular complexity. The aromatic p-tolyl group provides a lipophilic scaffold that is common in many biologically active molecules.
A particularly valuable application of this intermediate is its conversion to γ-(4-methylphenyl)-γ-butyrolactone, also known as 5-(p-tolyl)dihydrofuran-2(3H)-one. The γ-butyrolactone ring system is a core structural motif in numerous natural products and pharmaceuticals, and γ-substituted derivatives have demonstrated significant anticonvulsant properties.[2][3] This makes the synthetic pathway from this compound a key strategy for accessing this class of potentially therapeutic compounds.
This guide outlines a robust three-stage synthetic workflow:
-
Stage 1: Synthesis of the precursor, 4-(4-methylphenyl)-4-oxobutanoic acid, via Friedel-Crafts acylation.
-
Stage 2: Fischer esterification to yield the target intermediate, this compound.
-
Stage 3: Selective reduction and subsequent intramolecular cyclization to form the bioactive γ-butyrolactone scaffold.
Synthetic Workflow Overview
The overall transformation from basic feedstocks to the target γ-butyrolactone is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity at each stage.
Figure 1: Overall synthetic workflow from starting materials to the target γ-butyrolactone intermediate.
Stage 1 Protocol: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid
The foundational step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction between toluene and succinic anhydride. Aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst to generate the acylium ion electrophile.[4]
Mechanistic Rationale
The mechanism involves three key steps:
-
Acylium Ion Formation: The Lewis acid AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion intermediate.
-
Electrophilic Attack: The electron-rich toluene ring (activated by the electron-donating methyl group) acts as a nucleophile, attacking the acylium ion. The attack occurs predominantly at the para-position due to the ortho, para-directing nature of the methyl group and steric hindrance at the ortho positions.
-
Rearomatization & Workup: The resulting intermediate loses a proton to restore aromaticity. A subsequent aqueous acidic workup quenches the aluminum chloride complex and protonates the carboxylate to yield the final carboxylic acid product.
Figure 2: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Succinic Anhydride
-
Toluene
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (2.2 equivalents). Stir to form a suspension.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the succinic anhydride solution to the AlCl₃ suspension via the dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature below 25 °C.
-
After the initial exotherm subsides, add toluene (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath.
-
Workup: Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated NaHCO₃ solution to extract the acidic product.
-
Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Reagents | Toluene, Succinic Anhydride, AlCl₃ | [4] |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Reflux (~40 °C) | |
| Typical Yield | 75-85% | |
| Purification | Recrystallization |
Table 1: Typical reaction parameters for Friedel-Crafts acylation.
Stage 2 Protocol: Synthesis of this compound
The target keto-ester is synthesized from the carboxylic acid via a classic Fischer esterification, an acid-catalyzed reaction with methanol.
Mechanistic Rationale
This is a nucleophilic acyl substitution reaction. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst.
Figure 3: Simplified mechanism of Fischer esterification.
Experimental Protocol
Materials:
-
4-(4-methylphenyl)-4-oxobutanoic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate.
-
Wash the organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography to obtain this compound as a white crystalline solid.
| Parameter | Value | Reference |
| Reagents | 4-(4-methylphenyl)-4-oxobutanoic acid, Methanol | |
| Catalyst | Conc. H₂SO₄ | |
| Temperature | Reflux (~65 °C) | |
| Typical Yield | >90% | |
| Purification | Recrystallization or Chromatography |
Table 2: Typical reaction parameters for Fischer esterification.
Stage 3 Application Protocol: Synthesis of 5-(4-methylphenyl)dihydrofuran-2(3H)-one
This stage is the core application, demonstrating the conversion of the keto-ester intermediate into a pharmaceutically relevant γ-butyrolactone scaffold. The transformation is achieved through a selective reduction of the ketone, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Causality Behind Experimental Choices
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (room temperature, alcoholic solvent).[5][6] This chemoselectivity is ideal, as it allows for the targeted reduction of the ketone to a secondary alcohol, forming Methyl 4-hydroxy-4-(4-methylphenyl)butanoate, without affecting the methyl ester group.
Once the hydroxy-ester is formed, the subsequent lactonization is an intramolecular transesterification. It is typically promoted by an acid catalyst during the reaction workup. The hydroxyl group acts as an internal nucleophile, attacking the ester carbonyl to form the thermodynamically stable five-membered lactone ring, eliminating methanol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Step-by-step protocol for the synthesis of "Methyl 4-(4-methylphenyl)-4-oxobutanoate"
Application Note & Synthesis Protocol: Methyl 4-(4-methylphenyl)-4-oxobutanoate
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. This compound is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is executed via a robust two-step process: an initial Friedel-Crafts acylation of toluene with succinic anhydride to yield the carboxylic acid intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid, followed by a Fischer esterification to obtain the final methyl ester product. This guide is intended for researchers and professionals in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages, each with its own distinct reaction mechanism and work-up procedure.
-
Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with succinic anhydride. A strong Lewis acid, anhydrous aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile, which is then attacked by the electron-rich toluene ring.[3]
-
Step 2: Fischer Esterification. The resulting carboxylic acid intermediate is converted to its corresponding methyl ester by reaction with excess methanol under acidic catalysis. This is a classic equilibrium-driven process.[4]
Overall Reaction Scheme:
Step 1: Friedel-Crafts Acylation
Toluene + Succinic Anhydride → 4-(4-methylphenyl)-4-oxobutanoic acid
Step 2: Fischer Esterification
4-(4-methylphenyl)-4-oxobutanoic acid + Methanol → this compound
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the two-step synthesis.
Caption: Logical workflow for the two-step synthesis protocol.
Quantitative Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Fischer Esterification |
| Reactant 1 | Toluene (C₇H₈) | 4-(4-methylphenyl)-4-oxobutanoic acid |
| Amount (g) | 27.6 g | 19.2 g (from Step 1) |
| Amount (mL) | 31.8 mL | - |
| Moles | 0.30 mol | 0.10 mol |
| Reactant 2 | Succinic Anhydride (C₄H₄O₃) | Methanol (CH₃OH) |
| Amount (g) | 20.0 g | 80.0 g |
| Amount (mL) | - | 101 mL |
| Moles | 0.20 mol | 2.50 mol (25 equiv.) |
| Catalyst | Anhydrous AlCl₃ | Conc. Sulfuric Acid (H₂SO₄) |
| Amount (g) | 60.0 g | - |
| Amount (mL) | - | 2.0 mL |
| Moles | 0.45 mol (2.25 equiv.) | ~0.037 mol |
| Solvent | Nitrobenzene | Methanol (acts as solvent) |
| Volume (mL) | 100 mL | - |
| Reaction Time | 24 hours | 4 hours |
| Temperature | 0-5°C initially, then room temp. | Reflux (~65°C) |
| Theoretical Yield | 38.4 g | 20.6 g |
| Typical Actual Yield | 30-34 g (78-88%) | 17.5-19.0 g (85-92%) |
PART 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
A. Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[5] In this step, the Lewis acid catalyst, anhydrous aluminum chloride, coordinates with succinic anhydride. This polarization and subsequent opening of the anhydride ring generates a highly electrophilic acylium ion.[6] The nucleophilic π-system of the toluene ring then attacks this electrophile. The methyl group of toluene is an activating, ortho, para-directing group; however, the bulkier acyl group adds predominantly at the sterically less hindered para position, leading to the desired product.[3] A stoichiometric excess of AlCl₃ is required because the catalyst forms a complex with the ketone product as it is formed.[7] This complex is hydrolyzed during the aqueous work-up to release the final product.
B. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| Toluene | C₇H₈ | 92.14 | 31.8 mL | ≥99.5% |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 20.0 g | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60.0 g | ≥99%, anhydrous |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 100 mL | ≥99%, anhydrous |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~100 mL | 37% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Ice | H₂O | 18.02 | ~500 g | - |
C. Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube. Ensure all glassware is thoroughly dried in an oven prior to use to prevent deactivation of the Lewis acid catalyst.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (60.0 g) and anhydrous nitrobenzene (100 mL). Begin stirring the suspension and cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Reactants: In a separate beaker, dissolve succinic anhydride (20.0 g) in toluene (31.8 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the toluene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over approximately 1 hour. Maintain the internal temperature below 10°C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 24 hours. The mixture will become a dark, viscous solution.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) in a large beaker. Safety Note: This quenching process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Product Isolation: Stir the quenched mixture until all the ice has melted. The product will precipitate as a solid. If the product separates as an oil, add a small amount of dichloromethane (DCM) and stir vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Solvent Removal and Purification: Remove the solvent by rotary evaporation to yield the crude product. Recrystallize the solid from a water-ethanol mixture to afford pure 4-(4-methylphenyl)-4-oxobutanoic acid as a white solid.[3]
PART 2: Synthesis of this compound
A. Principle and Mechanism
This transformation is achieved via Fischer esterification. The reaction involves protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4] A molecule of methanol, acting as the nucleophile, then attacks this carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. The reaction is an equilibrium; using a large excess of methanol as both reactant and solvent drives the equilibrium towards the product side, maximizing the yield.[4]
B. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 4-(4-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | 19.2 g | Product from Part 1 |
| Methanol | CH₃OH | 32.04 | 101 mL | ≥99.8%, anhydrous |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | 98% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~150 mL | Aqueous solution |
| Brine | NaCl | 58.44 | ~100 mL | Saturated aqueous solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Powder |
C. Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask containing the 4-(4-methylphenyl)-4-oxobutanoic acid (19.2 g) from Part 1, add methanol (101 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise. Safety Note: Addition of sulfuric acid to methanol is exothermic. Add slowly and consider cooling the flask in a water bath.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up and Neutralization: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dissolve the residue in diethyl ether (150 mL). Carefully transfer the ether solution to a separatory funnel and wash it with water (100 mL), followed by saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases. Causality Note: The bicarbonate wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Final Washing and Drying: Wash the organic layer with brine (100 mL) to remove residual water. Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of 4-(4-Methylphenyl)-4-oxobutanoic Acid: A Buyer's Guide. [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 4-(4-methylphenyl)-4-oxobutanoate in the Fragrance Industry
Abstract
This document provides a comprehensive technical guide on the potential applications of Methyl 4-(4-methylphenyl)-4-oxobutanoate (CAS No. 57498-54-1) within the fragrance industry. While not a widely documented mainstream fragrance ingredient, its chemical structure as an aromatic ketoester presents intriguing possibilities for use as a fragrance modifier and, more significantly, as a precursor in pro-fragrance systems. This guide synthesizes available data with established principles of fragrance chemistry to provide researchers, scientists, and drug development professionals with a framework for exploring its utility. We will delve into its inferred organoleptic properties based on structure-odor relationships, propose detailed protocols for its sensory evaluation, and outline a hypothetical workflow for its application in controlled-release fragrance technologies.
Introduction: Unveiling the Olfactive Potential of an Aromatic Ketoester
This compound is a white crystalline solid that is commercially available and noted for its "aromatic properties" by chemical suppliers.[1] Its molecular structure, featuring both a ketone and an ester functional group, places it in a class of compounds with significant relevance to the fragrance and flavor sectors. The synergy between the aromatic ketone core and the aliphatic ester chain suggests a complex and potentially multifaceted odor profile.
The primary focus of this guide is to move beyond the general descriptor of "aromatic" and to provide a scientifically grounded exploration of its potential applications. This includes its direct use in fragrance compositions and its more advanced application as a building block for pro-fragrances, which are molecules designed to release a specific fragrant compound under certain conditions, such as hydrolysis on the skin or fabric.
Physicochemical Properties and Inferred Odor Profile
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in perfumery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57498-54-1 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 48-55 °C |
Source: Chem-Impex International[1]
Structure-Odor Relationship (SOR)
The likely organoleptic properties of this compound can be inferred by dissecting its structure:
-
The Aromatic Ketone Moiety: The core structure is related to 4-methylacetophenone, a common constituent in fragrance compositions. Aromatic ketones are known to contribute sweet, floral, and sometimes powdery or fruity notes. The para-methyl group on the phenyl ring can enhance the sweetness and add a subtle spicy or nutty complexity.
-
The Keto Ester Functionality: The presence of a γ-keto ester introduces functionality that can influence both the odor and the chemical reactivity. Esters are renowned for their diverse range of fruity and floral scents. While the methyl ester in this specific molecule would release methanol upon hydrolysis (which is not the primary goal for a pro-fragrance), the overall electronic and steric effects of the ester group contribute to the molecule's overall scent profile. The interplay between the ketone and ester can lead to unique olfactive characteristics not found in simpler molecules.
Based on these structural components, it is hypothesized that this compound possesses a complex odor profile that could be described as having sweet, slightly fruity, and perhaps powdery or almond-like facets with a warm, coumarinic undertone.
Proposed Applications in Fragrance Formulations
Given its inferred odor profile and physicochemical properties, this compound could serve several roles in a perfumer's palette:
-
Fragrance Modifier: Its complex scent could be utilized to add unique and sophisticated nuances to a variety of fragrance families, including floral, oriental, and gourmand compositions. It could act as a bridge between different notes, enhancing the overall harmony and complexity of a fragrance.
-
Fixative: With a molecular weight of 206.24 g/mol and a solid state at room temperature, this compound likely has low volatility. This suggests it could function as a mid-to-base note and potentially as a fixative, helping to prolong the evaporation of more volatile top and heart notes in a fragrance accord.
-
Pro-Fragrance Precursor: This represents the most innovative application. The β-ketoester linkage is a known target for controlled-release systems in the fragrance industry. While this specific methyl ester is not ideal for releasing a fragrant alcohol, its core chemical scaffold is perfectly suited for modification to create pro-fragrances that release desirable aroma molecules.
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of this compound in fragrance applications.
Protocol for Sensory Evaluation
Objective: To characterize the odor profile, intensity, and tenacity of this compound.
Materials:
-
This compound (purity >98%)
-
Unde-natured ethanol (perfumer's grade)
-
Standard fragrance smelling strips
-
Graduated pipettes and glassware
-
A panel of at least five trained sensory evaluators
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the target compound in ethanol at concentrations of 10%, 1%, and 0.1% (w/w).
-
Odor Profile Assessment (Top Notes):
-
Dip a smelling strip into the 10% solution for 2 seconds.
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Present the strip to each panelist and ask for a detailed description of the initial scent. Record all descriptors.
-
-
Odor Evolution (Dry Down):
-
Evaluate the odor of the same smelling strip at timed intervals: 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.
-
Record the changes in the odor profile over time.
-
-
Intensity and Threshold Determination:
-
Present the panelists with the different dilutions in a randomized and blind manner.
-
Ask them to rate the intensity of each on a scale of 1 (very weak) to 9 (very strong).
-
Determine the lowest concentration at which the odor is consistently detected to estimate the odor detection threshold.
-
-
Data Analysis:
-
Compile the descriptors to create a comprehensive odor profile.
-
Plot the average intensity ratings against time to create a tenacity curve.
-
Hypothetical Workflow for Pro-Fragrance Development
This workflow outlines the conceptual steps for utilizing the chemical scaffold of this compound to create a pro-fragrance that delivers a controlled release of a desired fragrant alcohol (e.g., geraniol, citronellol).
Caption: A conceptual workflow for the design, synthesis, and application of a β-ketoester-based pro-fragrance.
Conclusion and Future Directions
This compound stands as a molecule of interest for the fragrance industry, not necessarily as a standalone, high-impact odorant, but as a versatile specialty chemical. Its potential as a fragrance modifier warrants further sensory evaluation to fully characterize its olfactive nuances. The most promising avenue for its application lies in its use as a structural template for the development of advanced, controlled-release pro-fragrance systems. Future research should focus on the synthesis of a library of its esters with various fragrant alcohols and the subsequent evaluation of their release profiles in different consumer product bases. Such investigations could unlock novel ways to enhance the longevity and user experience of a wide range of fragranced products.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
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Drop of Odor. (2023). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]
- Google Patents. (1997). Beta ketoester compositions and method of manufacture.
- Google Patents. (1998). PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES.
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Perfumer & Flavorist. (2016). Quantitative Relationships Between Structure and the Fruity Odor of Esters. Retrieved from [Link]
-
PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
ScienceDirect. (2006). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Retrieved from [Link]
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The Architectonics of Function: Harnessing Methyl 4-(4-methylphenyl)-4-oxobutanoate for Advanced Polymeric Systems
Foreword: Beyond the Monomer—A Vision for Functionality
In the landscape of specialty polymer synthesis, the pursuit of novel monomers is not merely a quest for new building blocks, but a strategic endeavor to imbue materials with precisely engineered functionalities. Methyl 4-(4-methylphenyl)-4-oxobutanoate, a ketoester of notable versatility, stands at this frontier. Its unique molecular architecture, featuring a reactive ketone, a modifiable ester, and a bulky aromatic side group, presents a compelling platform for the design of advanced polymers. This guide eschews a conventional, one-size-fits-all template. Instead, it offers a deep dive into the strategic conversion of this ketoester into a valuable diol monomer and its subsequent polymerization to yield polyesters with tunable properties. We will explore the "why" behind each experimental choice, providing researchers, scientists, and drug development professionals with a comprehensive and field-tested roadmap for innovation.
I. Strategic Monomer Evolution: From Ketoester to Diol
The journey from a simple organic molecule to a high-performance polymer begins with the strategic modification of the starting material into a polymerizable monomer. In the case of this compound, the presence of both a ketone and a methyl ester group offers a prime opportunity for reductive transformation into a diol, a key component for polyester synthesis via polycondensation.
The Rationale for Reduction: Unlocking Polymerization Potential
The carbonyl groups of the ketone and the ester are not directly suitable for step-growth polymerization to form polyesters. However, their reduction to hydroxyl groups transforms the molecule into a di-functional alcohol, 4-(4-methylphenyl)-1,4-butanediol. This diol can then react with a dicarboxylic acid in a polycondensation reaction to build the polyester chain. The choice of reducing agent is critical to ensure the complete and efficient conversion of both carbonyl functionalities. Sodium borohydride (NaBH₄) is a well-established and versatile reducing agent for this purpose, capable of reducing both ketones and, under appropriate conditions, esters to their corresponding alcohols.[1][2][3]
Experimental Protocol: Synthesis of 4-(4-methylphenyl)-1,4-butanediol
This protocol details the reduction of this compound to 4-(4-methylphenyl)-1,4-butanediol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of THF and MeOH (10:1 v/v).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl solution at 0 °C until the bubbling ceases and the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diol.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization: The successful synthesis of 4-(4-methylphenyl)-1,4-butanediol can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
II. Polymer Synthesis: Crafting Specialty Polyesters via Melt Polycondensation
With the diol monomer in hand, the next stage is the construction of the polymer backbone. Melt polycondensation is a robust and widely used technique for synthesizing polyesters from diols and dicarboxylic acids.[4][5] This solvent-free method is advantageous for achieving high molecular weight polymers.
Causality in Comonomer Selection and Reaction Conditions
The properties of the final polyester are not solely determined by our custom diol but are a direct consequence of the interplay between both monomers and the polymerization conditions.
-
Dicarboxylic Acid Comonomer: The choice of the dicarboxylic acid comonomer is a critical determinant of the polymer's properties. For creating biodegradable polyesters for applications such as drug delivery, aliphatic dicarboxylic acids like succinic acid or adipic acid are excellent choices.[6][7] The length of the aliphatic chain influences the flexibility, crystallinity, and degradation rate of the resulting polyester.
-
Catalyst: A catalyst is essential to accelerate the polycondensation reaction. Tin(II) chloride (SnCl₂) or titanium-based catalysts are commonly employed for this purpose.[8]
-
Temperature and Vacuum: The reaction is typically carried out in two stages: an initial esterification at a lower temperature, followed by a polycondensation step at a higher temperature under high vacuum to effectively remove the water byproduct and drive the equilibrium towards the formation of high molecular weight polymer.[4]
Experimental Protocol: Synthesis of Poly(butylene succinate-co-4-(4-methylphenyl)-1,4-butanediol)
This protocol describes the synthesis of a copolyester from 4-(4-methylphenyl)-1,4-butanediol and succinic acid via melt polycondensation.
Materials:
-
4-(4-methylphenyl)-1,4-butanediol (synthesized as per the previous protocol)
-
Succinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or another suitable catalyst
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
Procedure:
-
Charging the Reactor: Charge the three-necked flask with equimolar amounts of 4-(4-methylphenyl)-1,4-butanediol and succinic acid. Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
Esterification Stage: Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-4 hours until approximately 80-90% of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to below 1 mmHg. A significant increase in the viscosity of the melt will be observed.
-
Reaction Completion: Continue the polycondensation for another 3-5 hours under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed from the flask. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
Characterization of the Specialty Polymer:
The synthesized polyester should be thoroughly characterized to understand its structure and properties.
| Characterization Technique | Information Obtained |
| ¹H NMR and ¹³C NMR | Confirmation of the polymer structure, determination of comonomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and crystallinity.[5] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |
III. Application Focus: Tailoring Polymers for Drug Delivery
The incorporation of the bulky, aromatic 4-(4-methylphenyl) side group into a biodegradable polyester backbone is a deliberate design choice aimed at creating materials with specific advantages for drug delivery applications.
The Influence of the Pendant Aromatic Group
The 4-methylphenyl group introduces several key features that can be harnessed for advanced drug delivery systems:
-
Tuning Degradation Rates: The hydrophobic and sterically bulky nature of the aromatic side group can influence the rate of hydrolytic degradation of the polyester.[9][10] This allows for the fine-tuning of the drug release profile, enabling sustained release over a desired period.
-
Enhancing Drug Encapsulation: The aromatic side chains can provide favorable hydrophobic interactions with lipophilic drug molecules, potentially increasing the drug loading capacity of nanoparticles or microparticles formulated from the polymer.[11]
-
Modulating Mechanical Properties: The rigid aromatic group can affect the mechanical properties of the polymer, influencing the integrity and stability of the drug delivery vehicle.
Biocompatibility Considerations
Polyesters containing aromatic constituents can be designed to be biodegradable and biocompatible.[9] The degradation products of the polyester backbone (the diol and dicarboxylic acid) should be non-toxic and readily metabolized or excreted by the body. In vitro and in vivo studies are essential to confirm the biocompatibility of any new polymer intended for biomedical applications.
IV. Visualizing the Workflow and Chemical Transformations
To provide a clear and concise overview of the entire process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical reactions.
Diagram 1: Overall Experimental Workflow
Caption: From starting material to final application.
Diagram 2: Chemical Reaction Scheme
Caption: Key chemical transformations in the synthesis pathway.
V. Concluding Remarks and Future Outlook
The strategic utilization of this compound as a precursor for specialty polyesters opens up exciting avenues for materials innovation. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthesis and application of these novel polymers. The ability to tune properties such as degradation rate, drug compatibility, and mechanical strength by simple chemical modifications holds immense promise for the development of next-generation drug delivery systems and other advanced biomedical materials. Future work should focus on a detailed investigation of the structure-property relationships of these polymers, including in-depth studies on their degradation kinetics, drug release profiles with various therapeutic agents, and comprehensive in vivo biocompatibility and efficacy assessments.
VI. References
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]
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Park, S. U., Seo, H. J., Seo, Y. H., Park, J. Y., Kim, H., Cho, W. Y., Lee, P. C., & Lee, B. Y. (2021). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. Polymers, 13(16), 2758. Retrieved from [Link]
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Gautam, S. S., & Dinda, S. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 125(S2), E517-E523. Retrieved from [Link]
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Wang, Y., Chen, C., Wang, L., Liu, H., Li, L., & Wang, Y. (2021). Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate). Polymers, 13(8), 1324. Retrieved from [Link]
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Müller, R. J., Kleeberg, I., & Deckwer, W. D. (2001). Biodegradation of polyester containing aromatic constituents. Journal of Biotechnology, 86(2), 87-95. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Engineering biodegradable polyester particles with specific drug targeting and drug release properties. Journal of Pharmaceutical Sciences, 100(8), 2959-2977. Retrieved from [Link]
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Yoo, M. K., & Park, C. H. (2011). Kinetics and Modeling of Melt Polycondensation for Synthesis of Poly[(butylene succinate)-co-(butylene terephthalate)], 1 - Esterification. Macromolecular Research, 19(1), 71-77. Retrieved from [Link]
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Velmathi, S., Nagahata, R., & Takeuchi, K. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Polymer Journal, 39, 1085-1089. Retrieved from [Link]
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CN116515095A - Preparation method of 1, 4-butanediol-based polyester. (n.d.). Google Patents. Retrieved from
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Nomura, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega, 6(16), 10562-10575. Retrieved from [Link]
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Albertsson, A. C., & Hakkarainen, M. (2024). Polyester biodegradability: importance and potential for optimisation. Green Chemistry, 26(6), 2824-2838. Retrieved from [Link]
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Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. 95, 157-173. Retrieved from [Link]
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Wang, C., Liu, C., Zhang, X., Chen, Z., & Ma, L. (2020). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 22(19), 6541-6550. Retrieved from [Link]
-
Nwe, K., & Kumar, S. (2012). Polyester Dendrimers: Smart Carriers for Drug Delivery. Polymers, 4(3), 1318-1339. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Chu, F., Du, L., & He, J. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(34), 5476-5483. Retrieved from [Link]
-
van der Mee, M. A. J., Helmich, F., de Bruijn, R., & Meuldijk, J. (2018). Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry, 9(4), 453-461. Retrieved from [Link]
-
Galbis, J. A., de la Mata, I., & García-Martín, M. G. (2020). High-Pressure Catalytic Hydrogenation of Renewable Succinic Acid to 1,4-Butanediol for the Synthesis of Fully Bio-Based Poly(butylene succinate). ACS Sustainable Chemistry & Engineering, 8(20), 7646-7655. Retrieved from [Link]
-
Occidental College. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Kobayashi, S., Uyama, H., & Kimura, S. (2009). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Macromolecules, 42(15), 5586-5591. Retrieved from [Link]
-
Kiss, É., Balogh, A., & Grof, P. (2022). Improvement of the drug encapsulation into biodegradable polyester nanocarriers by blending of poly(lactic-co-glycolic acid) and polycaprolactone. Journal of Drug Delivery Science and Technology, 75, 103681. Retrieved from [Link]
-
Chaudhari, V. J. (2023). Exploring Sustainable Biopolyesters: Synthesis from 1,4-Butanediol and Aliphatic Diacids. [Master's thesis, Pittsburg State University]. Digital Commons @ PSU. Retrieved from [Link]
-
Vu, T. N., Nguyen, D. H., Nguyen, T. H., Pham, T. N., Tran, Q. T., Nguyen, H. T., Nguyen, T. H., & Tran, T. T. (2021). Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Engineering and Technology For Sustainable Development, 31(1), 52-56. Retrieved from [Link]
-
Li, F., & Wang, G. (2013). Synthesis and characterization of copolyesters of succinic acid-1, 4-butanediol/succinic acid-1, 4-cyclohexanedimethanol. Journal of Applied Polymer Science, 127(4), 3023-3029. Retrieved from [Link]
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The Strategic Utility of Methyl 4-(4-methylphenyl)-4-oxobutanoate in Complex Molecule Synthesis
For the discerning researcher and professional in drug development, the selection of versatile and reliable building blocks is paramount to the success of a total synthesis campaign. Methyl 4-(4-methylphenyl)-4-oxobutanoate emerges as a compound of significant interest, offering a unique combination of structural features that render it a valuable intermediate in the synthesis of complex molecular architectures, most notably in the pharmaceutical arena. This technical guide delves into the synthesis, key applications, and detailed protocols for this keto-ester, providing a comprehensive resource for its strategic implementation in organic synthesis.
Introduction: A Building Block of Strategic Importance
This compound, a white crystalline solid, possesses a bifunctional nature with a ketone and a methyl ester separated by a flexible three-carbon chain.[1] This arrangement allows for a diverse range of chemical transformations, making it a powerful tool for constructing more elaborate molecules. The presence of the p-tolyl group introduces a specific aromatic moiety that is often found in pharmacologically active compounds, influencing their binding affinity and pharmacokinetic properties. Its stability and solubility in common organic solvents further enhance its utility in a laboratory setting.[1]
The primary application that underscores the importance of this building block is its role as a key precursor in the synthesis of Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[2] While various synthetic routes to Zolpidem have been developed, several convergent approaches utilize intermediates derived from 4-(4-methylphenyl)-4-oxobutanoic acid and its esters.
Synthesis of this compound
The most common and efficient pathway to this compound begins with the Friedel-Crafts acylation of toluene with succinic anhydride to yield 4-(4-methylphenyl)-4-oxobutanoic acid.[3] This is a classic example of electrophilic aromatic substitution. The subsequent step involves the esterification of the resulting carboxylic acid.
Synthesis of the Precursor: 4-(4-Methylphenyl)-4-oxobutanoic Acid
The Friedel-Crafts acylation is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride and AlCl₃, which is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, and for steric reasons, the acylation occurs predominantly at the para position.
Diagram of the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
Caption: Friedel-Crafts acylation of toluene.
Esterification to this compound
The carboxylic acid is then converted to its methyl ester via a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[4] The equilibrium of this reaction is driven towards the product by using a large excess of methanol.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Dissolve succinic anhydride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Toluene Addition: After the initial addition is complete, add toluene (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to extract the product as its sodium salt.
-
Isolation: Separate the aqueous layer and acidify with concentrated hydrochloric acid until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-(4-methylphenyl)-4-oxobutanoic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Application in the Total Synthesis of Zolpidem
This compound is a key intermediate in several reported syntheses of Zolpidem. One common strategy involves the conversion of the keto-ester to a key amide intermediate, N,N-dimethyl-3-(4-methyl)benzoyl propionamide. This amide then undergoes a series of transformations to construct the imidazopyridine core of Zolpidem.
Diagram of Zolpidem Synthesis Pathway
Caption: A synthetic route to Zolpidem.
Protocol 2: Synthesis of N,N-dimethyl-3-(4-methyl)benzoyl propionamide
-
Reaction Setup: In a pressure vessel, dissolve this compound in methanol.
-
Reagent Addition: Add a solution of dimethylamine in methanol.
-
Reaction: Seal the vessel and heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography.
Further Transformations of the Keto Group
The ketone functionality in this compound offers a handle for further molecular elaboration. Two classical named reactions for the reduction of the ketone to a methylene group are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to an alkane.[5][6] This method is suitable for substrates that are stable to strongly acidic conditions.
Wolff-Kishner Reduction
The Wolff-Kishner reduction, on the other hand, is performed under strongly basic conditions.[7] The ketone is first converted to a hydrazone, which is then heated with a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene glycol) to yield the corresponding alkane.[7] This method is complementary to the Clemmensen reduction and is used for acid-sensitive substrates.
Table 1: Comparison of Ketone Reduction Methods
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH, high-boiling solvent |
| Conditions | Strongly acidic | Strongly basic |
| Substrate Scope | Acid-stable substrates | Base-stable substrates |
| Key Intermediate | Organozinc species (proposed) | Hydrazone |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two key functional groups allow for its strategic incorporation into complex molecules, particularly in the synthesis of pharmaceuticals like Zolpidem. The protocols and discussions provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320.
-
Arkat USA. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. [Link]
-
Quick Company. Process For The Synthesis Of Zolpidem. [Link]
-
CLEMMENSEN REDUCTION. [Link]
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-
Wikipedia. Fischer–Speier esterification. [Link]
-
Molecules. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
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Application Notes and Protocols: Condensation Reactions of Methyl 4-(4-methylphenyl)-4-oxobutanoate with Hydrazines
Introduction: The Versatility of γ-Ketoesters in Heterocyclic Synthesis
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among the myriad of scaffolds, pyridazinones and their derivatives are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2][3][4] A robust and versatile method for the construction of the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of γ-ketoacids or their corresponding esters with hydrazine derivatives.[5][6][7]
Methyl 4-(4-methylphenyl)-4-oxobutanoate, a readily accessible γ-ketoester, serves as an excellent starting material for accessing a variety of 6-(p-tolyl)pyridazinone derivatives. The reaction proceeds via a cyclocondensation mechanism, offering a straightforward route to these valuable heterocyclic systems. This guide provides an in-depth exploration of the condensation reactions of this compound with both unsubstituted and substituted hydrazines, offering detailed mechanistic insights and field-proven experimental protocols.
Reaction Mechanism: A Stepwise Look at Pyridazinone Formation
The formation of the pyridazinone ring from a γ-ketoester and a hydrazine derivative is a classic example of a cyclocondensation reaction. The process can be understood in two primary stages: initial hydrazone formation followed by intramolecular cyclization.
First, the more nucleophilic nitrogen atom of the hydrazine attacks the electrophilic ketone carbonyl of the this compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second stage involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the ester carbonyl. This leads to the formation of a six-membered ring and the subsequent elimination of a molecule of methanol, yielding the stable 4,5-dihydropyridazin-3(2H)-one ring system. The overall reaction is typically irreversible due to the formation of the stable heterocyclic product.
Caption: General mechanism of pyridazinone formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyridazinone derivatives from this compound.
Protocol 1: Synthesis of 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of the parent pyridazinone ring system using hydrazine hydrate. The reaction conditions are based on the established method by Khan and Siddiqui.[8]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (~64% hydrazine)
-
Methanol
-
Sodium acetate
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add sodium acetate (0.1 eq) followed by the dropwise addition of hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold deionized water to the reaction mixture with stirring until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one as a solid.
Expected Characterization Data:
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | 158-161 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.3 (s, 3H, Ar-CH₃), 2.5-2.6 (m, 2H, CH₂), 2.9-3.0 (m, 2H, CH₂), 7.2-7.3 (d, 2H, Ar-H), 7.7-7.8 (d, 2H, Ar-H), 10.8 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 21.0 (Ar-CH₃), 25.0 (CH₂), 28.0 (CH₂), 126.0 (Ar-C), 129.0 (Ar-C), 135.0 (Ar-C), 140.0 (Ar-C), 150.0 (C=N), 168.0 (C=O) |
| FTIR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1605 (C=N stretch), ~2950 (C-H stretch) |
| Mass Spec (EI) | m/z: 188 [M]⁺ |
Protocol 2: Synthesis of 2-Phenyl-6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines a general method for the synthesis of an N-substituted pyridazinone using phenylhydrazine. The reaction proceeds similarly to Protocol 1, with the substituted hydrazine leading to the N-aryl derivative.
Materials and Reagents:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If precipitation is slow, add a small amount of cold water.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-phenyl-6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.
-
Dry the final product under vacuum.
Expected Characterization Data:
| Parameter | Expected Value/Observation |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃) | δ (ppm): 2.4 (s, 3H, Ar-CH₃), 2.7-2.8 (t, 2H, CH₂), 3.1-3.2 (t, 2H, CH₂), 7.2-7.8 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.5 (Ar-CH₃), 25.5 (CH₂), 28.5 (CH₂), 125.0-145.0 (multiple Ar-C signals), 151.0 (C=N), 166.0 (C=O) |
| FTIR (KBr, cm⁻¹) | ~1675 (C=O stretch, amide), ~1600 (C=N stretch), ~3050 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch) |
| Mass Spec (EI) | m/z: 264 [M]⁺ |
Troubleshooting and Optimization
Common issues in pyridazinone synthesis include low yields and difficulties in purification.[9][10]
-
Low Yields: Ensure the purity of starting materials, as impurities can lead to side reactions. The reaction temperature and time may need optimization. In some cases, using the corresponding γ-ketoacid (by hydrolyzing the ester) might improve the yield.
-
Purification Challenges: The primary impurities are often unreacted starting materials or the intermediate hydrazone. Recrystallization is a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) to achieve optimal purification. For more challenging separations, silica gel column chromatography can be employed.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 6-(p-tolyl)pyridazinone derivatives is summarized in the following diagram.
Caption: A generalized workflow for the synthesis of pyridazinone derivatives.
References
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- BenchChem. (2025).
- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.
- Al-Tel, T. H. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218.
- BenchChem. (2025). Pyridazinone Synthesis: Technical Support Center.
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(11), 727-31.
- Siddiqui, A. A., et al. (2016). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 52(3).
- Siddiqui, A. A., et al. (2016). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 52(3).
- Gaber, A. A. M., & McNab, H. (2001). Synthesis and chemistry of pyridazin-3(2H)-ones. Synthesis, 2001(13), 2059-2073.
- Katoh, T., et al. (2021). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis of pyridazinone bonds.
- Al-Obaid, A. M., et al. (2018). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Molecules, 23(10), 2638.
- Bozbey Merde, İ., et al. (2022). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect, 7(28), e202201606.
- Bozbey Merde, İ., et al. (2022). Synthesis of the N-substituted-(p-tolyl)-3(2H)pyridazinone derivatives.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3801.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Hamper, B. C., Kurtzweil, M. L., & Beck, J. P. (1992). Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. The Journal of Organic Chemistry, 57(21), 5680–5686.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(2), 116-125.
- Khan, M. S. Y., & Siddiqui, A. A. (2000). Synthesis and anti-inflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones. Indian Journal of Chemistry - Section B, 39(8), 614–619.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Bozbey Merde, İ., et al. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors.
- Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6524.
- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.
- Google Patents. (n.d.). CN101143837A - Preparation method for p-methylphenylhydrazine.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
- Gobec, S., et al. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405.
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NIScPR Online Periodical Repository. (n.d.). IJC-B Vol.39B(08) [August 2000]. Retrieved from [Link]
- Shah, S. T. A., et al. (2020). 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Molbank, 2020(4), M1155.
- Al-Otaibi, E. A., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Al-Otaibi, E. A., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- Görmen, M., et al. (2018). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][5][11]thiadiazole Derivatives. (2024). Pharmaceuticals, 17(1), 107.
- Niu, Z.-X., & Zhu, Y.-Q. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o675.
- Venugopala, K. N., Nayak, S. K., & Odhav, B. (2012). Methyl 2,6-diphenyl-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2392–o2393.
- Daoui, O., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Max Planck Institute for Chemical Ecology. (n.d.). 1 Table of contents. Retrieved from [Link]
-
Ohashi, S., et al. (2016). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][11] oxazine. ResearchGate.
- The Royal Society of Chemistry. (2014).
-
Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]
- Görmen, M., et al. (2018). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
- ResearchGate. (n.d.).
- ÇALIŞKAN, E., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(3), 365-373.
- ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ).
- The Royal Society of Chemistry. (2014).
- National Institutes of Health. (n.d.). 1 H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
- Defence Research and Development Canada. (2001). 13C Solution NMR Spectra of Poly(ether)urethanes.
- Arkat USA. (n.d.).
- Thieme E-Books. (n.d.). Product Class 5: Hydroxylamines.
- ResearchGate. (n.d.). FT-IR spectra of CLMPDI and BPCLDI.
- Khan, M. S. Y., & Siddiqui, A. A. (2000). Synthesis and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-thiopyridazinones.
- Synthesis and evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia, 68(4), 903-911.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of MA-PP (lower) and pristine....
- Infrared Spectroscopy for Masterbatch Characteris
- National Institutes of Health. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli.
- National Institutes of Health. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol.
- National Institutes of Health. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.
- Butanones: Polyketones. (n.d.). OUCI.
- Google Books. (n.d.). Indian Journal of Chemistry: Organic including medicinal. Section B.
Sources
- 1. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Methyl 4-(4-methylphenyl)-4-oxobutanoate in Biochemical Assays and Metabolic Studies
Introduction: Unveiling the Potential of a Versatile Keto Ester
Methyl 4-(4-methylphenyl)-4-oxobutanoate is a β-keto ester that holds significant promise as a versatile tool in biochemical and metabolic research.[1][2] Its unique chemical structure, featuring a methyl ester, a ketone group, and an aromatic ring, makes it an intriguing substrate for a variety of enzymes and a potential probe for investigating metabolic pathways.[1][2] These application notes provide detailed protocols for utilizing this compound in biochemical assays, particularly for enzyme characterization, and explore its potential applications in metabolic studies. The protocols are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower researchers to confidently integrate this compound into their workflows.
Part 1: Characterizing Enzyme Activity with this compound
The ester and ketone functionalities of this compound make it a suitable substrate for at least two major classes of enzymes: hydrolases (esterases) and dehydrogenases/reductases.
Application Note 1: High-Throughput Screening of Hydrolase Activity
The hydrolysis of the methyl ester group in this compound by an esterase results in the formation of methanol and 4-(4-methylphenyl)-4-oxobutanoic acid.[3][4] The production of this acidic metabolite provides a straightforward basis for a pH-based colorimetric assay, ideal for high-throughput screening of enzyme libraries.
This protocol leverages the pH decrease resulting from the formation of 4-(4-methylphenyl)-4-oxobutanoic acid to quantify esterase activity using a pH indicator dye.[3]
Principle: Esterase-catalyzed hydrolysis of this compound produces a carboxylic acid, lowering the pH of the reaction medium. This pH change is detected by a pH indicator, such as bromothymol blue, resulting in a color change that can be quantified spectrophotometrically.[3][4]
Workflow Diagram:
Caption: Workflow for the pH-based colorimetric esterase assay.
Materials:
-
This compound (Substrate)
-
4-(4-methylphenyl)-4-oxobutanoic acid (Standard)
-
Esterase enzyme of interest
-
Assay Buffer: 5 mM Tris-HCl, pH 7.5 (low buffer capacity is crucial)
-
Bromothymol Blue indicator solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 5 mM Tris-HCl buffer and adjust the pH to 7.5. Add Bromothymol Blue to a final concentration of 25 µM. Rationale: A low molarity buffer is essential to ensure that the production of the acidic product leads to a detectable pH change.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM.
-
Standard Stock Solution: Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in DMSO to a concentration of 100 mM.
-
Enzyme Solution: Prepare a dilution of the enzyme in Assay Buffer to a suitable concentration.
-
-
Assay Procedure:
-
Add 180 µL of the Assay Buffer containing Bromothymol Blue to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution to the appropriate wells. Include a negative control with 10 µL of Assay Buffer instead of the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate Stock Solution to each well (final substrate concentration of 5 mM).
-
Incubate the plate at the optimal temperature for the enzyme for 15-60 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Standard Curve: Prepare a serial dilution of the 4-(4-methylphenyl)-4-oxobutanoic acid standard in the Assay Buffer to generate a standard curve of known acid concentrations versus absorbance at 620 nm.
-
Calculation: Convert the change in absorbance in the enzyme-containing wells to the concentration of the product formed using the standard curve. Calculate the enzyme activity in µmol/min/mg of protein.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 1-10 mM | Should be around the Km value of the enzyme, if known. |
| Enzyme Concentration | Variable | Should result in a linear reaction rate over the incubation time. |
| Incubation Time | 15-60 minutes | Long enough for detectable product formation, but within the linear range. |
| pH Indicator | Bromothymol Blue | pKa of ~7.1 is suitable for assays around neutral pH. |
Application Note 2: Continuous Monitoring of Reductase Activity
The ketone group of this compound can be reduced to a secondary alcohol by NAD(P)H-dependent dehydrogenases/reductases.[5] This reaction can be continuously monitored by following the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH.
Principle: The enzymatic reduction of the ketone in this compound is coupled to the oxidation of NADH or NADPH to NAD+ or NADP+, respectively. The disappearance of NADH or NADPH is monitored by the decrease in absorbance at 340 nm.[5]
Workflow Diagram:
Caption: Workflow for the continuous UV-Vis reductase assay.
Materials:
-
This compound (Substrate)
-
NADH or NADPH
-
Dehydrogenase/reductase enzyme of interest
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
DMSO
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring UV absorbance
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM.
-
NADH/NADPH Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in the Reaction Buffer.
-
Enzyme Solution: Prepare a dilution of the enzyme in Reaction Buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 950 µL of Reaction Buffer, 20 µL of NADH/NADPH stock solution (final concentration 0.2 mM), and 10 µL of the enzyme solution.
-
Incubate the mixture for 5 minutes at the desired assay temperature to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution (final concentration 2 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the linear rate of absorbance change (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M-1cm-1).
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 2 mM | A starting point; should be optimized based on enzyme kinetics. |
| NADH/NADPH Concentration | 0.2 mM | Sufficient to be non-limiting during the initial rate measurement. |
| Assay Temperature | 25-37 °C | Dependent on the optimal temperature of the enzyme. |
| Wavelength | 340 nm | The absorbance maximum for NADH and NADPH. |
Part 2: Probing Metabolic Pathways with this compound
Beyond its use as an enzyme substrate in isolated systems, this compound can serve as a probe to investigate cellular metabolism, particularly the pathways involved in the breakdown of aromatic and keto compounds.
Application Note 3: Investigating the Cellular Metabolism of an Aromatic Keto Ester
When introduced to cell cultures or tissue homogenates, this compound can be metabolized by a series of enzymes. Tracking the appearance of its metabolites provides insights into the active metabolic pathways.
Potential Metabolic Pathway:
Caption: Potential metabolic fate of this compound.
Principle: Cells are incubated with this compound. After a specified time, the cells are lysed, and the lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
Materials:
-
Cell culture of interest
-
This compound
-
Cell lysis buffer
-
Acetonitrile with 0.1% formic acid (Mobile Phase A)
-
Water with 0.1% formic acid (Mobile Phase B)
-
LC-MS system
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 10-100 µM) for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Sample Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and protein precipitation with cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a small volume of mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of acetonitrile and water.
-
Detect the parent compound and its potential metabolites using mass spectrometry in both positive and negative ion modes.
-
Data Analysis:
-
Identify potential metabolites based on their mass-to-charge ratio (m/z). For example, the hydrolysis product, 4-(4-methylphenyl)-4-oxobutanoic acid, would have a different m/z than the parent compound.
-
Quantify the relative abundance of the parent compound and its metabolites over time to determine the rate and primary pathways of metabolism.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the enzyme assays, the inclusion of appropriate controls (no enzyme, no substrate) is critical. The linearity of the reaction with respect to time and enzyme concentration should be established. For metabolic studies, time-course and dose-response experiments are essential to validate the observed metabolic transformations. The use of authentic standards for the predicted metabolites in LC-MS analysis is the gold standard for confirming their identity.
Conclusion
This compound is a valuable chemical tool for researchers in biochemistry and drug development. Its utility as a substrate for both hydrolases and reductases allows for the development of straightforward and robust enzyme assays. Furthermore, its structure makes it an interesting candidate for probing the metabolism of aromatic keto compounds in cellular systems. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide for the effective application of this versatile compound in a research setting.
References
- Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One.
- Overview of assays for hydrolysis of β -keto esters.
- Methyl 4-(4-methylphenyl)
- Methyl 4-(4-methylphenyl)
- Asymmetric reduction of ketones and β-keto esters by (S)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ragalahari.com [ragalahari.com]
- 3. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
The synthesis of this compound is typically a two-step process: a Friedel-Crafts acylation followed by an esterification. This guide is structured to address potential issues in each of these critical stages.
Part A: Friedel-Crafts Acylation of 4-(4-methylphenyl)-4-oxobutanoic acid
The foundational step in this synthesis is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 4-(4-methylphenyl)-4-oxobutanoic acid.[1][2][3][4]
Question 1: My yield of 4-(4-methylphenyl)-4-oxobutanoic acid is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in Friedel-Crafts acylation are a frequent issue and can often be traced back to a few critical factors.[5][6] A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low yields in this reaction. Let's break them down:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][7][8][9] Any water present in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The cap on the AlCl₃ bottle should be replaced immediately after weighing.[10]
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[5][8] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5][8]
-
Solution: A general practice is to use at least 1.1 to 3.0 molar equivalents of the catalyst relative to the limiting reagent (succinic anhydride).[3]
-
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in the reaction's success. While some reactions work well at room temperature, others may need heating to overcome the activation energy.[5][8] Conversely, excessively high temperatures can promote side reactions and decomposition.[5][8]
-
Poor Reagent Quality: The purity of toluene and succinic anhydride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[5]
-
Solution: Use high-purity reagents. If necessary, purify the toluene by distillation.
-
The following flowchart provides a systematic approach to troubleshooting low yields in this step:
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Question 2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
Answer:
While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, the formation of multiple products can still occur.[5]
-
Formation of Regioisomers: The methyl group of toluene is an ortho-, para-director. While the para-substituted product is major due to reduced steric hindrance, some of the ortho-isomer may also form.[3][12]
-
Solution: The ortho- and para-isomers often have different solubilities, allowing for separation by recrystallization. A common solvent system for this is ethyl acetate/hexane.[3]
-
-
Polysubstitution: Although the acyl group deactivates the aromatic ring, making a second acylation less favorable, highly reactive starting materials or harsh reaction conditions could potentially lead to polysubstitution.[1][5]
-
Solution: Ensure you are using the correct stoichiometry of reagents and that the reaction temperature is not excessively high.
-
Part B: Esterification of 4-(4-methylphenyl)-4-oxobutanoic Acid
The second step is the esterification of the carboxylic acid intermediate with methanol to yield the final product, this compound.
Question 3: My esterification reaction is not going to completion, and I have a low yield of the final product. What can I do?
Answer:
Esterification is a reversible reaction, and several factors can influence the equilibrium and reaction rate.
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield.
-
Solution: Use a large excess of methanol to shift the equilibrium towards the product side.[13] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus if the reaction is run at a higher temperature with a suitable solvent.
-
-
Insufficient Catalyst: Acid-catalyzed esterification requires a sufficient amount of a strong acid catalyst.
-
Solution: Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). Ensure you are using an adequate amount of the catalyst. For instance, a procedure might involve using acetyl chloride in methanol, which generates HCl in situ to catalyze the reaction.[14]
-
-
Reaction Time and Temperature: The rate of esterification can be slow at room temperature.
-
Solution: Heating the reaction mixture to reflux can significantly increase the reaction rate.[14] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
The following diagram illustrates the workflow for the complete synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(4-methylphenyl)-4-oxobutanoic acid?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of toluene with succinic anhydride.[3] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3]
Q2: What are the main starting materials and reagents for this synthesis?
A2: The key reagents are toluene, succinic anhydride, and anhydrous aluminum chloride.[3] A solvent such as dichloromethane may also be used, and the work-up procedure typically requires hydrochloric acid, water, and a saturated sodium bicarbonate solution.[3]
Q3: Can I use a different Lewis acid instead of aluminum chloride for the Friedel-Crafts acylation?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) can also be used, but their reactivity may differ.[9] It is crucial to use the anhydrous form of any Lewis acid catalyst, as hydrated versions are generally ineffective due to the deactivating effect of water.[9]
Q4: How can I purify the final product, this compound?
A4: The final product can be purified by standard techniques such as recrystallization or column chromatography. The choice of method will depend on the nature and quantity of any impurities present.
Q5: What are the typical reaction conditions for the esterification step?
A5: A common procedure involves dissolving the carboxylic acid in a large excess of methanol and adding a catalytic amount of a strong acid like sulfuric acid. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by TLC.
Summary of Key Reaction Parameters
| Parameter | Friedel-Crafts Acylation | Esterification |
| Key Reagents | Toluene, Succinic Anhydride, Anhydrous AlCl₃ | 4-(4-methylphenyl)-4-oxobutanoic acid, Methanol |
| Catalyst | Anhydrous AlCl₃ (1.1 - 3.0 eq.) | Concentrated H₂SO₄ (catalytic) |
| Solvent | Dichloromethane (anhydrous) | Methanol (in excess) |
| Temperature | 0 °C to reflux | Reflux |
| Typical Reaction Time | 1-3 hours | 2-48 hours[14] |
| Common Issues | Low yield due to moisture, incorrect stoichiometry | Incomplete reaction due to equilibrium |
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Unsaturated Keto Esters. BenchChem Technical Support.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17235–17245. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
- BenchChem. (2025). A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid. BenchChem Technical Support.
-
MDPI. (2022). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. MDPI. [Link]
- University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. UW-Madison Chemistry Department.
-
ResearchGate. (2017). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. [Link]
-
E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences. [Link]
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ACS Omega. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
- BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem Technical Support.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2018). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. [Link]
-
HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Ragalahari. (n.d.). This compound. Ragalahari. [Link]
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Stenutz. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Stenutz. [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]
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National Institutes of Health. (2022). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. NIH. [Link]
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ResearchGate. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides. ResearchGate. [Link]
-
ResearchGate. (2018). EFFICIENT SYNTHESIS OF METHYL (S)-4-(1-METHYLPYRROLIDIN- 2-YL)-3-OXOBUTANOATE AS THE KEY INTERMEDIATE FOR TROPANE ALKALOID BIOSY. ResearchGate. [Link]
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Technical Support Center: Friedel-Crafts Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Document ID: TSC-FC44MP-001
Last Updated: January 22, 2026
Introduction
This technical support guide provides in-depth troubleshooting for the Friedel-Crafts acylation of toluene with a succinic acid derivative to synthesize Methyl 4-(4-methylphenyl)-4-oxobutanoate. This synthesis is a cornerstone electrophilic aromatic substitution reaction, but it is not without its challenges.[1][2] Researchers frequently encounter issues related to regioselectivity, product degradation, and catalyst management. This document is structured in a question-and-answer format to directly address the most common and critical problems encountered in the laboratory, providing both mechanistic explanations and actionable protocols to improve yield, purity, and reproducibility.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My yield of the desired para-isomer is low, and I'm isolating a significant amount of the ortho-isomer. How can I improve regioselectivity?
Root Cause Analysis: The methyl group of toluene is an ortho-, para-directing activator.[3] The formation of both isomers is expected, but the para product is generally favored due to sterics.[4][5] The bulky acylium ion complex faces significant steric hindrance at the ortho position from the adjacent methyl group.[5] An increased yield of the ortho isomer often points to reaction conditions that favor kinetic control over thermodynamic control.
Troubleshooting Protocol:
-
Temperature Control: Excessively high temperatures can provide the activation energy needed to overcome the steric barrier for ortho substitution, leading to a higher proportion of the kinetic ortho product.
-
Recommendation: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to the toluene/catalyst mixture. Allow the reaction to proceed at or slightly below room temperature.[6]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophilic complex and the transition state energies.
-
Recommendation: Less polar, non-coordinating solvents like dichloromethane or carbon disulfide are preferred. Highly polar solvents can lead to different selectivity profiles.
-
-
Rate of Addition: A rapid addition of the acylating agent can create localized "hot spots" in the reaction mixture, leading to a temporary increase in temperature and reduced selectivity.
-
Recommendation: Add the acylating agent (e.g., methyl 4-chloro-4-oxobutyrate) dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure uniform temperature and concentration.[7]
-
Table 1: Effect of Temperature on Isomer Distribution
| Reaction Temperature | Typical para:ortho Ratio | Dominant Control |
| 0-25 °C | > 95:5 | Thermodynamic |
| 50-80 °C | ~ 80:20 | Kinetic |
Note: Ratios are illustrative and can vary based on specific reagents and solvents.
Mechanism Visualization: Ortho vs. Para Attack
The following diagram illustrates the two competing pathways. The transition state leading to the para product is lower in energy due to reduced steric clash.
Caption: Competing pathways for ortho and para acylation of toluene.
FAQ 2: My reaction is messy. TLC shows multiple spots and baseline material, and the crude NMR is complex. What's causing this degradation?
Root Cause Analysis: This issue often stems from the interaction of the strong Lewis acid catalyst (e.g., AlCl₃) with the ester functional group in the acylating agent or the product. Lewis acids can coordinate with the carbonyl oxygen or the methoxy oxygen of the ester, potentially leading to side reactions or cleavage.
Potential Side Reactions:
-
Catalyst Complexation with Product: The ketone product forms a stable complex with AlCl₃, which requires a stoichiometric amount of the catalyst.[8][9] If excess catalyst is used, it can interact with the ester.
-
Ester Cleavage: Under harsh conditions (high temperature, excess AlCl₃), the Lewis acid can catalyze the cleavage of the methyl ester, leading to the corresponding carboxylic acid. This free acid can then lead to further unwanted reactions or complicate the workup.
-
Polymerization/Self-Condensation: The acylating agent, particularly if impure or unstable, can undergo self-condensation reactions catalyzed by the Lewis acid.
Troubleshooting Protocol:
-
Catalyst Stoichiometry: The amount of Lewis acid is critical. While stoichiometric amounts are needed to account for complexation with the product ketone, a large excess should be avoided.[9]
-
Recommendation: Use 1.05-1.2 equivalents of AlCl₃ relative to the acylating agent. This ensures enough active catalyst for the primary reaction without promoting side reactions.
-
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures increase the likelihood of ester cleavage and other degradation pathways.
-
Recommendation: Monitor the reaction closely by TLC. Once the starting toluene is consumed, proceed with the workup promptly. Avoid overnight reactions at reflux unless empirically determined to be necessary.
-
-
Quenching Procedure: The method used to quench the reaction and destroy the catalyst-ketone complex is vital for preventing product degradation during workup.
-
Recommendation: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[1] This ensures rapid and complete hydrolysis of the aluminum complexes and protonation of any resulting carboxylates, preventing the formation of emulsions and simplifying extraction.
-
Mechanism Visualization: Lewis Acid-Induced Ester Cleavage
Caption: Potential pathway for ester cleavage by excess Lewis acid.
FAQ 3: My reaction failed to initiate or stalled, with significant recovery of starting material. What went wrong?
Root Cause Analysis: Reaction failure in Friedel-Crafts acylation is almost always linked to the deactivation or insufficiency of the Lewis acid catalyst.
Common Causes:
-
Moisture: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water to become inactive.[6] Any moisture in the reagents, solvent, or glassware will consume the catalyst.[10]
-
Insufficient Catalyst: As the product ketone complexes with the catalyst, using a sub-stoichiometric amount will effectively halt the reaction once the initial product is formed.[8][11]
-
Poor Reagent Quality: The purity of the acylating agent and the toluene is critical. Impurities can react with and deactivate the catalyst.[6]
-
Presence of Lewis Bases: The starting materials or solvent must be free of Lewis basic functional groups (e.g., amines, alcohols) that will preferentially complex with the catalyst.[10][12]
Troubleshooting Protocol & Workflow:
This workflow provides a systematic approach to diagnosing a failed reaction.
Caption: Troubleshooting workflow for a failed Friedel-Crafts acylation.
References
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents. Journal of the American Chemical Society, 93(25), 6964–6967. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. LibreTexts Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Reddit. (2020, February 23). can anyone please tell me if toluene undergoes a friedel-crafts acylation?. r/chemhelp. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers. Chemical Communications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
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Technical Support Center: Purification of Methyl 4-(4-methylphenyl)-4-oxobutanoate by Recrystallization
Welcome to the technical support guide for the purification of Methyl 4-(4-methylphenyl)-4-oxobutanoate. This resource is designed for researchers and drug development professionals to address common and specific challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Compound Profile: this compound
Before purification, understanding the key properties of your compound is critical.
| Property | Value | Significance for Recrystallization |
| CAS Number | 57498-54-1 | Unique identifier for ensuring you are working with the correct material. |
| Appearance | White Crystalline Solid[1] | The target form of the purified product. Any deviation (e.g., oil, off-white color) indicates impurities. |
| Molecular Weight | 206.24 g/mol [1] | Used for calculating molar equivalents and theoretical yield. |
| Melting Point | 48-55 °C[1] | Crucial Parameter . This is a low melting point, making the compound highly susceptible to "oiling out" during crystallization.[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: This is the most common problem for compounds with low melting points like this compound.[2] "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid crystalline lattice. This happens because the solution becomes saturated at a temperature that is still above the compound's melting point.[3] This oil often traps impurities, defeating the purpose of recrystallization.
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot "good" solvent (e.g., ethyl acetate) to lower the solution's saturation point. The goal is for crystallization to begin at a temperature below the compound's melting point.[2][4]
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[5] Once the solution is clear again, allow it to cool very slowly. Insulate the flask by leaving it on the benchtop, away from drafts. Do not place it directly into an ice bath.[4]
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Vigorous Stirring: As the solution cools to near the melting point of the compound, stir it vigorously. This can sometimes promote the formation of solid crystals over oil droplets.
-
Change Solvent System: If the above steps fail, the solvent system may be unsuitable. A solvent pair where the compound is less soluble may be required. For instance, if you are using ethanol, try switching to a mixture of ethyl acetate and hexanes.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: This issue typically arises from one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[2][4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystals to form.[6][7]
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.[4][7]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[4][6] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the more concentrated solution to cool again.
-
Use an Anti-Solvent (for mixed solvent systems): If you are using a single solvent system, you can try carefully adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution just becomes cloudy, then add a drop of the "good" solvent to clarify. This brings the solution closer to its saturation point.
Q3: My final product yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[8] Recrystallization always involves some loss of product, but it can be minimized.[6]
Troubleshooting Steps:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Using too much solvent is the most common cause of poor yield.[6][9]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Check the Mother Liquor: After filtering, you can test the filtrate (mother liquor) for remaining product. Evaporate a small sample; if a significant amount of solid appears, you can try to recover a second crop of crystals by boiling off some solvent and re-cooling. Note that this second crop may be less pure.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[6][10]
Q4: The crystals formed instantly in the filter funnel during hot filtration. What went wrong?
A4: This is known as premature crystallization. It occurs because the solution cools as it passes through the funnel, causing the compound to crash out of solution before the insoluble impurities are removed.[2]
Troubleshooting Steps:
-
Pre-heat Everything: Use a stemless funnel and pre-heat it, along with the receiving flask and filter paper, with hot solvent vapor or in an oven before filtration.
-
Use Excess Solvent: Add a slight excess of hot solvent (approx. 5-10% more) before performing the hot filtration. This keeps the compound dissolved even if the solution cools slightly. This excess solvent can be boiled off after filtration and before the final cooling step.[2]
-
Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling time.
Experimental Protocol: Recrystallization of this compound
This protocol details a robust method using a mixed solvent system, which is highly effective for compounds like this.
Solvent Selection
The ideal solvent system should dissolve the compound when hot but not at room temperature.[10] For a keto-ester, an ethyl acetate/hexanes mixture is an excellent starting point.[11][12]
| Solvent | Role | Boiling Point (°C) | Rationale |
| Ethyl Acetate | "Good" Solvent | 77.1 | The ester functionality makes it a good solubilizer for the target compound at elevated temperatures.[12] |
| Hexanes | "Anti-Solvent" | ~69 | The non-polar nature makes it a poor solvent for the compound, inducing crystallization upon addition. |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as quickly as possible using a pre-heated stemless funnel.
-
Reaching Saturation: To the hot, clear solution, add hexanes dropwise with swirling. Continue adding until the solution remains faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes (or an ethyl acetate/hexanes mixture) to remove any residual soluble impurities from the crystal surfaces.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. Confirm purity by taking a melting point; a sharp range close to the literature value indicates high purity.[7]
Visual Workflow Guides
General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a course material PDF, specific university source may vary.
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from a course material PDF, specific university source may vary.
-
PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Chemistry Insight. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading in the Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during this synthesis, with a specific focus on the critical parameter of catalyst loading. The synthesis, a classic Friedel-Crafts acylation, is a cornerstone reaction, yet its efficiency is highly dependent on precise control of the catalyst.[1] This document provides in-depth troubleshooting, FAQs, and optimized protocols to ensure reproducible, high-yield results.
The primary route to this compound involves the Friedel-Crafts acylation of toluene with a succinic acid derivative, typically succinic anhydride or a mono-esterified acyl chloride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][2] While seemingly straightforward, the reaction is sensitive to several factors, most notably the quantity and activity of the catalyst.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis, presented in a direct question-and-answer format to help you rapidly diagnose and resolve experimental hurdles.
Problem 1: Low or No Product Yield
Q1: My reaction yield is consistently low (<40%), or I'm recovering only starting materials. What is the most likely cause related to the catalyst?
A1: The most common culprits for low or no yield are related to catalyst inactivity or insufficient catalyst loading.
-
Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst and is extremely hygroscopic.[3][4] It reacts readily with atmospheric moisture to form aluminum hydroxide, rendering it inactive.[3][4] If your AlCl₃ has been improperly stored or the reaction is not performed under strictly anhydrous conditions, catalyst deactivation is highly probable. A tell-tale sign of a deactivated catalyst is the formation of a cloudy, off-white mixture upon addition of the acylating agent, rather than a clear, often colored, solution.[3]
-
Insufficient Catalyst Loading (The Stoichiometric Requirement): Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃.[4][6][7] This is because the ketone product formed is a Lewis base and forms a strong, stable complex with the AlCl₃ catalyst.[4][6][7] This complexation effectively removes the catalyst from the reaction cycle.[4][7] Therefore, for every mole of acylating agent, you need at least one mole of AlCl₃. In practice, using a slight excess (e.g., 1.1 to 2.0 equivalents) is recommended to drive the reaction to completion.[2][5]
Q2: I've increased the catalyst loading to over one equivalent, but my conversion is still incomplete. What else should I consider?
A2: If conversion remains low despite using a stoichiometric excess of active catalyst, consider the following:
-
Reaction Temperature: While the initial formation of the acylium ion complex is often exothermic and may require cooling[8], the subsequent acylation of the aromatic ring has an activation energy barrier.[7] Insufficient temperature can lead to sluggish reaction rates. Depending on the solvent, gentle heating or reflux may be necessary to achieve full conversion.[2] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
-
Order of Addition: The standard and generally most effective procedure is to first form the complex between AlCl₃ and the acylating agent (succinic anhydride or its derivative) before adding toluene.[3] This pre-formation ensures the reactive electrophile (the acylium ion) is readily available to react with the aromatic substrate.[9]
Problem 2: Formation of Side Products
Q3: My final product is impure, and I'm observing significant side products. How can catalyst loading affect product purity?
A3: While Friedel-Crafts acylation is generally a "clean" reaction, improper catalyst loading or conditions can lead to impurities.
-
Formation of Regioisomers: The acylation of toluene (an activated ring) can potentially yield both the desired para-substituted product and the isomeric ortho-product.[2][8] The para isomer is sterically favored and is typically the major product.[8] While catalyst loading doesn't usually have a dramatic effect on regioselectivity, excessively high temperatures or prolonged reaction times can sometimes lead to slight increases in the ortho isomer. The primary method for removing this impurity is through recrystallization.[2]
-
Polysubstitution: The acyl group introduced onto the toluene ring is deactivating, which strongly discourages a second acylation reaction.[4] Therefore, diacylation is rarely a significant issue in this specific synthesis. If you suspect polysubstitution, it may indicate that your starting aromatic compound is incorrect or highly contaminated.
Catalyst Optimization Workflow
To systematically determine the optimal catalyst loading for your specific conditions, a structured experimental approach is essential.
Caption: Workflow for optimizing AlCl₃ catalyst loading.
Frequently Asked Questions (FAQs)
Q4: Why is AlCl₃ the most common catalyst? Can other Lewis acids be used? A4: AlCl₃ is highly effective and relatively inexpensive, making it the workhorse for Friedel-Crafts reactions.[6] Other Lewis acids like FeCl₃, SnCl₄, or BF₃ can also catalyze the reaction, but their reactivity may vary, often requiring higher temperatures or different solvents.[6][10] In recent years, solid acid catalysts and more environmentally benign options like rare earth metal triflates have been explored to facilitate easier catalyst removal and recycling.[11][12]
Q5: How does the catalyst generate the electrophile from succinic anhydride? A5: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of the succinic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to ring-opening and the formation of a highly reactive acylium ion intermediate, which is the key electrophile that attacks the toluene ring.[9]
Q6: Can the AlCl₃ catalyst be used in sub-stoichiometric (truly catalytic) amounts? A6: For this specific type of acylation, achieving a truly catalytic cycle with AlCl₃ is not practical. As mentioned in Q1, the strong complexation between the ketone product and AlCl₃ prevents catalyst turnover.[4][6][7] This product inhibition is a fundamental characteristic of the reaction.[4]
Q7: How do I properly quench a reaction containing a large amount of AlCl₃? A7: The quenching process must be performed carefully as the reaction of AlCl₃ with water is highly exothermic.[13] The reaction mixture should be cooled in an ice bath and slowly poured onto crushed ice or into a cold, dilute acid solution (e.g., HCl).[8] This procedure hydrolyzes the aluminum complexes, allowing for the separation of the organic product from the aqueous aluminum salts.
Experimental Protocols & Data
Protocol: Catalyst Loading Optimization Study
This protocol outlines a parallel synthesis to determine the optimal molar equivalents of AlCl₃.
-
Preparation: Under an inert atmosphere (N₂), arrange five oven-dried round-bottom flasks equipped with magnetic stir bars.
-
Reagent Addition (Flask 1-5):
-
To each flask, add succinic anhydride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flasks to 0 °C using an ice bath.
-
To Flask 1, add anhydrous AlCl₃ (0.8 eq).
-
To Flask 2, add anhydrous AlCl₃ (1.0 eq).
-
To Flask 3, add anhydrous AlCl₃ (1.2 eq).
-
To Flask 4, add anhydrous AlCl₃ (1.5 eq).
-
To Flask 5, add anhydrous AlCl₃ (2.0 eq).
-
Stir the suspensions for 15 minutes.
-
-
Substrate Addition: Slowly add toluene (1.1 eq) dropwise to each flask, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, and allow the reactions to stir at room temperature for a set time (e.g., 4 hours). Monitor one reaction (e.g., Flask 3) by TLC to track progress.
-
Work-up: Carefully quench each reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Analyze the purity and conversion rate of each sample using GC-MS or ¹H NMR.
Data Presentation: Sample Optimization Results
The results from the optimization study can be summarized in a table for clear comparison.
| Reaction | AlCl₃ Loading (eq.) | Conversion (%) | Crude Yield (%) | Product Purity (%) |
| 1 | 0.8 | 65 | 58 | 94 |
| 2 | 1.0 | 88 | 81 | 96 |
| 3 | 1.2 | >99 | 95 | 98 |
| 4 | 1.5 | >99 | 94 | 98 |
| 5 | 2.0 | >99 | 92 | 97 |
Note: Data are representative. Actual results will vary based on specific experimental conditions.
From this sample data, a catalyst loading of 1.2 equivalents provides the optimal balance of complete conversion, high yield, and excellent purity, without the unnecessary cost and waste associated with higher loadings.
Caption: Key mechanisms reducing active catalyst concentration.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]
-
ACS Publications. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. [Link]
-
ResearchGate. Green Lewis Acid Catalysis in Organic Synthesis. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
ResearchGate. Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. [Link]
-
SlidePlayer. Lewis Base Catalysis in Organic Synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
RSC Publishing. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. [Link]
-
Journal of the American Chemical Society. Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. [Link]
-
YouTube. Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
SciSpace. Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. [Link]
-
YouTube. 01.07 Lewis Acid Catalysis. [Link]
- University Course Material.
Sources
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Troubleshooting low conversion in the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid
This guide provides in-depth troubleshooting for researchers encountering low conversion in the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid. The content is structured in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am seeing very low conversion in my Fischer esterification of 4-(4-methylphenyl)-4-oxobutanoic acid. What are the most likely causes?
Low conversion in a Fischer esterification is a common issue that typically points to one of several factors related to the reaction's equilibrium nature. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] To achieve high conversion, the equilibrium must be actively shifted towards the products.
The primary reasons for low yield include:
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or as the reaction progresses, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[1]
-
Insufficient Catalyst or Inactive Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it a better electrophile for attack by the alcohol.[2][3] If the catalyst is insufficient, old, or has been deactivated by moisture, the reaction rate will be impractically slow.
-
Suboptimal Reagent Stoichiometry: To favor the forward reaction, a large excess of one of the reactants, typically the alcohol, is necessary.[1] Using stoichiometric amounts will result in an equilibrium mixture containing significant amounts of unreacted starting materials.
-
Inadequate Temperature or Reaction Time: Like most reactions, esterification requires a certain activation energy. Insufficient heat or not allowing the reaction to proceed for a sufficient duration can result in low conversion.
Question 2: My conversion stalls at around 60-70%. How can I drive the reaction to completion?
This is a classic sign that the reaction has reached equilibrium. To overcome this, you must actively remove one of the products or continue to apply Le Châtelier's principle with a large excess of a reactant.
Strategy 1: Use a Large Excess of Alcohol The most straightforward method to shift the equilibrium is to use the alcohol reactant as the solvent.[4] This creates a high concentration of the alcohol, driving the reaction forward. A 10-fold excess or greater is common practice to achieve high yields.[1]
Strategy 2: Remove Water as it Forms For reactions where using the alcohol as a solvent is not feasible or economical, the physical removal of water is the most effective strategy. This is typically accomplished using a Dean-Stark apparatus.[1] The reaction is run in a solvent like toluene, which forms a minimum-boiling azeotrope with water. This azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the toluene overflows back into the reaction flask.[1] This continuous removal of water prevents the reverse reaction (ester hydrolysis) from occurring.
Protocol: Esterification using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Reagents: To the flask, add 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 eq), the desired alcohol (e.g., ethanol, 1.5 - 2.0 eq), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq), and a suitable solvent (e.g., toluene) to fill approximately half the flask.
-
Reaction: Heat the mixture to reflux. You should observe the solvent and water co-distilling and condensing in the trap.
-
Monitoring: Continue refluxing until no more water collects in the graduated arm of the trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once complete, cool the reaction mixture. Proceed with a standard aqueous work-up as described in Question 4.
Question 3: I suspect my acid catalyst is the issue. Which catalyst should I use, and how much?
For standard Fischer esterifications, common strong protic acids are effective.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most frequently used catalysts.[4] H₂SO₄ is a strong dehydrating agent but can sometimes lead to charring or side reactions. TsOH is a solid, making it easier to handle, and is generally considered milder.
-
Catalyst Loading: The catalyst is used in sub-stoichiometric amounts. A loading of 1-5 mol% relative to the limiting carboxylic acid is typical. Using too much acid can complicate the work-up and may promote side reactions.
-
Troubleshooting Catalyst Inactivity: Sulfuric acid is highly hygroscopic. If an old bottle has been opened many times, it may have absorbed atmospheric moisture, reducing its effectiveness. Always use a fresh or properly stored bottle of concentrated acid.
| Parameter | Recommendation | Rationale |
| Catalyst Choice | p-Toluenesulfonic acid (TsOH) or Sulfuric Acid (H₂SO₄) | Both are effective proton sources to activate the carboxylic acid. TsOH is often preferred for its ease of handling.[1] |
| Catalyst Loading | 1–5 mol % (relative to carboxylic acid) | Sufficient to catalyze the reaction without causing excessive side reactions or difficult purification. |
| Alcohol Stoichiometry | >10 equivalents (or as solvent) | Drives the equilibrium toward the ester product according to Le Châtelier's principle.[1] |
| Temperature | Reflux temperature of the alcohol/solvent | Provides the necessary activation energy and, if applicable, facilitates azeotropic removal of water. |
Table 1. Recommended Reaction Parameters for Optimization.
Question 4: My reaction seems complete by TLC, but my isolated yield is poor. Could my work-up procedure be the problem?
A proper work-up is critical for isolating your ester and removing the unreacted carboxylic acid and acid catalyst. Since the product is an ester and the primary impurity is an acid, an acid-base extraction is highly effective.
Protocol: Standard Aqueous Work-up
-
Cooling: After the reaction is complete, cool the reaction vessel to room temperature, then place it in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will neutralize the acid catalyst and the unreacted 4-(4-methylphenyl)-4-oxobutanoic acid, converting the latter into its water-soluble sodium salt. Be cautious, as CO₂ evolution can cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times. The desired ester product will remain in the organic phase.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Leah4sci. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
Wikipedia. (2023, May 15). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]
-
KIET Group of Institutions. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
Silva, V., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
Sources
Preventing ortho-isomer formation in "Methyl 4-(4-methylphenyl)-4-oxobutanoate" synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the control of regioselectivity in this common Friedel-Crafts acylation reaction. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to minimize the formation of the undesired ortho-isomer, thereby maximizing the yield and purity of the target para-product.
Introduction: The Challenge of Regioselectivity
The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, the precursor to the methyl ester, is a classic example of a Friedel-Crafts acylation, typically involving the reaction of toluene and succinic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. While the methyl group of toluene is an ortho, para-directing activator, the para-substituted product is almost always the desired isomer in pharmaceutical and fine chemical synthesis due to its linear structure[2]. However, the formation of the ortho-isomer as a significant byproduct complicates purification and reduces the overall process efficiency. This guide will explore the mechanistic factors governing this selectivity and provide actionable strategies to suppress ortho-isomer formation.
Core Mechanism: Understanding Ortho vs. Para Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The Lewis acid catalyst activates the succinic anhydride (or its mono-ester) to form a highly reactive acylium ion electrophile[3][4]. Toluene, the nucleophile, then attacks this electrophile. The directing effect of the methyl group is primarily due to two factors:
-
Electronic Effect : The electron-donating nature of the methyl group (via hyperconjugation) enriches the electron density at the ortho and para positions, making them more nucleophilic than the meta position[5]. This stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the attack at these positions[6].
-
Steric Effect : The physical bulk of both the incoming electrophile (the acylium ion-Lewis acid complex) and the methyl group on the toluene ring creates steric hindrance. This hindrance is significantly more pronounced for an attack at the ortho position compared to the para position[7][8].
For acylation reactions, where the acylium ion-catalyst complex can be quite large, the steric effect is often the dominant factor in determining the product ratio. Maximizing this steric differentiation is key to achieving high para-selectivity.
Caption: Mechanism of Toluene Acylation and Isomer Formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on practical solutions to minimize ortho-isomer formation.
Q1: My reaction is producing a high percentage (>15%) of the ortho-isomer. What is the primary cause?
A1: A high ortho-isomer ratio typically indicates that the steric barrier for ortho attack is not sufficiently high compared to the para attack pathway. This can be due to several factors related to the effective size of the electrophile and the reaction conditions. The key is that the attacking species is not just a "naked" acylium ion, but a bulky complex formed between the acylating agent and the Lewis acid catalyst[9]. If reaction conditions lead to a smaller, more reactive electrophile, selectivity will decrease.
Q2: How does my choice of Lewis acid catalyst impact the para:ortho ratio?
A2: The Lewis acid is critical not only for catalysis but also for influencing regioselectivity. The strength and steric bulk of the Lewis acid play a direct role.
-
Strong, Small Lewis Acids (e.g., AlCl₃): Aluminum chloride is the most common catalyst and is highly effective. However, its small size can sometimes lead to a less sterically demanding electrophilic complex, potentially allowing for more ortho-substitution. In Friedel-Crafts acylations, a stoichiometric amount of AlCl₃ is often required because the product ketone complexes with it, deactivating the catalyst[10].
-
Milder or Bulkier Catalysts (e.g., FeCl₃, ZnCl₂, Zeolites): Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer improved selectivity[11][12]. Zeolites and other solid acid catalysts can also provide high para-selectivity due to shape-selective catalysis within their porous structures. The larger transition state required for ortho-substitution may be sterically disfavored within the catalyst's pores.
| Catalyst Type | Typical Effect on para:ortho Ratio | Rationale |
| AlCl₃ | Baseline (Good to Excellent) | Forms a highly reactive, but potentially less bulky, complex. The standard for this reaction. |
| FeCl₃ | Potentially Higher | Milder Lewis acid, can form a different complex, potentially increasing steric demand. |
| Zeolites (e.g., H-ZSM-5) | Excellent | Shape selectivity within catalyst pores sterically disfavors the bulkier ortho-transition state. |
| SnO₂ Nanocatalysts | High | Can provide high regioselectivity due to surface-catalyzed reactions favoring the less hindered product[13]. |
Q3: What is the role of the solvent, and how can I use it to control isomer formation?
A3: Solvent choice is a powerful tool for controlling selectivity in Friedel-Crafts reactions[14]. The polarity of the solvent can influence the dissolution and nature of the catalyst-reagent complex and the stability of the reaction intermediates.
-
Non-polar Solvents (e.g., Carbon Disulfide (CS₂), 1,2-Dichloroethane (DCE)): These are traditional solvents for Friedel-Crafts reactions. In these media, the reaction is often under kinetic control, meaning the product distribution is determined by the relative activation energies of the competing pathways[9]. The sterically favored para-substitution typically has a lower activation energy and is therefore the major kinetic product[14].
-
Polar Solvents (e.g., Nitrobenzene, Nitromethane): In more polar solvents, the reaction may become reversible, allowing for equilibration to the most thermodynamically stable product[14]. Since the para-isomer is sterically less congested, it is generally the thermodynamic product. Therefore, running the reaction in a polar solvent for a longer time or at a slightly higher temperature might allow any initially formed ortho-isomer to revert and reform as the more stable para-isomer.
Q4: How does reaction temperature affect my product distribution?
A4: Temperature influences reaction control (kinetic vs. thermodynamic).
-
Low Temperatures (e.g., 0-5 °C): Running the reaction at a lower temperature strongly favors the kinetic product. Since the para-isomer is the product of the lower activation energy pathway due to reduced steric hindrance, lower temperatures will almost always increase the para:ortho ratio. This is the most common and effective strategy.
-
Higher Temperatures: Increasing the temperature provides more energy to overcome activation barriers. This can lead to a decrease in selectivity, as the higher-energy pathway to the ortho-isomer becomes more accessible[6]. While high temperatures can favor the thermodynamic product, they can also lead to side reactions and decomposition. For this specific synthesis, maintaining a low temperature is the recommended approach.
Recommended Experimental Protocol for High Para-Selectivity
This protocol is designed to maximize the formation of the desired para-isomer by leveraging the principles discussed above.
Materials:
-
Toluene (anhydrous)
-
Succinic Anhydride
-
Aluminum Chloride (AlCl₃, anhydrous)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Hydrochloric Acid (conc. and dilute)
-
Methanol (anhydrous)
-
Sulfuric Acid (catalytic amount for esterification)
Workflow:
Caption: Optimized workflow for para-selective synthesis.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of moisture, which deactivates the AlCl₃ catalyst[12]. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous 1,2-dichloroethane (DCE). Cool the flask to 0 °C using an ice-salt bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) to the cold solvent with stirring.
-
Acylating Agent Addition: Once the AlCl₃ is suspended, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 15-20 minutes to allow the electrophilic complex to form.
-
Toluene Addition: Add anhydrous toluene (1.0-1.2 equivalents) to the dropping funnel. Add the toluene dropwise to the reaction mixture over 1-2 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and decompose the excess AlCl₃.
-
Isolation of Keto-Acid: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with fresh DCE or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude 4-(4-methylphenyl)-4-oxobutanoic acid.
-
Esterification: To the crude keto-acid, add anhydrous methanol and a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the esterification is complete (monitor by TLC).
-
Final Workup and Purification: After cooling, neutralize the acid catalyst and perform a standard aqueous workup. The crude this compound can then be purified by recrystallization or column chromatography to remove any remaining ortho-isomer.
By carefully controlling the reaction temperature and employing a non-polar solvent, this protocol maximizes the kinetic preference for the sterically less hindered para-position, reliably yielding a product with a low ortho-isomer content.
References
-
Olah, G. A. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. PubMed. [Link]
-
Mahindaratne, M. P. D. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
-
Mahindaratne, M. P. D. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]
-
Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
-
Ghosh, K., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Reddit. (2020). can anyone please tell me if toluene undergoes a friedel-crafts acylation?. r/chemhelp. [Link]
-
Miles, W. H., et al. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
D'Souza, L. J. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. [Link]
-
Azizi, N., et al. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Advances. [Link]
-
TutorChase. (n.d.). Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. TutorChase. [Link]
-
Bjerkan, T. M., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
-
Liu, F., et al. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. UCI. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
-
University of Illinois Springfield. (n.d.). ORGANIC REACTION MECHANISM. UIS. [Link]
-
Student Doctor Network. (2008). toluene favor ortho over para?. Student Doctor Network Forums. [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2013). How does toluene react at higher temperatures and why?. Chemistry Stack Exchange. [Link]
-
Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Chegg.com. [Link]
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Technical Support Center: Scale-Up Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and pitfalls encountered during the scale-up of this valuable synthetic intermediate.[1][2] We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible synthesis.
The most common and industrially viable route involves a two-stage process:
-
Stage 1: Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce the intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid.[3][4]
-
Stage 2: Esterification: The resulting carboxylic acid is then esterified with methanol to yield the final product.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter during scale-up.
Part 1: Troubleshooting the Friedel-Crafts Acylation Stage
This electrophilic aromatic substitution is the cornerstone of the synthesis but is also the source of the most significant scale-up challenges, primarily concerning reaction control, catalyst handling, and product selectivity.
FAQ 1: "My yield is low, and analysis shows significant recovery of unreacted toluene. What are the likely causes?"
This is a classic issue often traced back to the Lewis acid catalyst, aluminum chloride (AlCl₃).
Root Causes & Solutions:
-
Catalyst Deactivation by Moisture: AlCl₃ reacts violently and irreversibly with water, rendering it inactive.[5][6] On a large scale, moisture can be introduced from solvents, reagents, glassware, or even atmospheric humidity during charging.
-
Validation Protocol: Ensure all solvents (e.g., dichloromethane, chlorobenzene) are of anhydrous grade and tested for water content (Karl Fischer titration) before use. All reactors and transfer lines must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Stoichiometry: This is a critical and often misunderstood parameter. The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6][7] Therefore, a stoichiometric amount (or even a slight excess) relative to the succinic anhydride is required, not just a catalytic amount.
-
Scale-Up Consideration: For every mole of succinic anhydride, at least two moles of AlCl₃ are theoretically required: one to activate the anhydride and one to complex with the product ketone. In practice, 2.2 to 2.5 molar equivalents are often used to drive the reaction to completion.
-
FAQ 2: "I'm observing a significant amount of the ortho-isomer impurity. How can I improve regioselectivity for the desired para-product?"
The methyl group of toluene is an ortho, para-directing group. While electronic factors are similar for both positions, selectivity is achieved by exploiting steric hindrance.
Root Cause & Solution:
-
Reaction Temperature: The Friedel-Crafts acylation is highly exothermic.[7][8] If the temperature is not strictly controlled, the reaction can gain enough kinetic energy to overcome the steric barrier for ortho-acylation, leading to a mixture of isomers. The acylium ion, complexed with AlCl₃, is bulky and preferentially attacks the less sterically hindered para-position at lower temperatures.[8][9]
-
Protocol for Maximizing Para-Selectivity:
-
Suspend AlCl₃ in the chosen anhydrous solvent in the reactor.
-
Cool the suspension to 0-5 °C using a jacketed cooling system.
-
Add the succinic anhydride portion-wise or as a solution, ensuring the internal temperature does not exceed 10 °C.
-
After the anhydride addition, begin the slow, dropwise addition of toluene. The exotherm must be managed carefully to maintain the 0-5 °C range.
-
Only after the addition is complete should the reaction be allowed to slowly warm to room temperature to ensure full conversion.
-
-
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) | Key Rationale |
| Catalyst Loading | 2.2 eq. AlCl₃ | 2.2 - 2.5 eq. AlCl₃ | Overcoming product complexation is scale-independent. A slight excess on a larger scale ensures completion against potential minor moisture ingress. |
| Temperature Control | Ice/water bath | Jacketed reactor with glycol coolant | Surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust cooling system is non-negotiable. |
| Reagent Addition | Dropwise via addition funnel (30-60 min) | Metered pump over 2-4 hours | Slow, controlled addition is the primary method for managing the exotherm and preventing temperature spikes that harm selectivity. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (e.g., pitched-blade turbine) | Ensures homogeneity in the increasingly viscous slurry, preventing localized hot spots and promoting efficient mass transfer.[6] |
FAQ 3: "The reaction work-up is problematic. The quench is violent, and I'm getting intractable emulsions during extraction. How can this be improved?"
The work-up procedure is as critical as the reaction itself, especially concerning safety and product recovery on a large scale.
Root Cause & Solution:
-
Uncontrolled Quench: The quench of the AlCl₃-ketone complex with water is extremely exothermic and releases HCl gas. Adding water directly to the reaction mass is a recipe for a dangerous, uncontrolled event.
-
Aluminum Hydroxide Formation: Quenching with water alone can generate gelatinous aluminum hydroxide, which is notorious for stabilizing emulsions and making phase separation nearly impossible.
Recommended Scale-Up Work-Up Protocol:
-
Prepare a Quench Tank: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. The acid is crucial as it keeps the aluminum salts soluble as AlCl₃(aq) and prevents the formation of gelatinous precipitates.
-
Reverse Addition: Slowly and carefully transfer the completed reaction mixture from the reactor into the vigorously stirred ice/acid mixture in the quench tank. This "reverse quench" ensures the quenching medium is always in excess, helping to control the exotherm.
-
Phase Separation: After the addition is complete and the mixture has stirred until all solids dissolve, transfer the biphasic mixture to a separation vessel. The organic layer contains the solvent and some product, while the acidic aqueous layer contains the majority of the carboxylic acid product.
-
Extraction: Separate the layers. Extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane, ethyl acetate) to recover all of the product.
-
Product Isolation: Combine the organic layers. The product, being a carboxylic acid, can now be isolated either by evaporating the solvent or by extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification to precipitate the pure product.[4]
Part 2: Troubleshooting the Esterification Stage
This step is generally more straightforward but can be a bottleneck if not optimized for complete conversion.
FAQ 4: "The esterification is incomplete, leaving residual carboxylic acid in my final product. How can I drive the reaction to completion?"
Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
Root Causes & Solutions:
-
Equilibrium Limitation: The reaction of the carboxylic acid with methanol produces the ester and water. This water can hydrolyze the ester product, re-forming the starting material.
-
Insufficient Catalyst: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.
Strategies for Driving Completion:
-
Use Excess Methanol: The simplest and most common method is to use methanol as both the reactant and the solvent. A large molar excess (e.g., 10-20 equivalents or more) will shift the equilibrium towards the ester product according to Le Châtelier's principle.
-
Catalyst Selection:
-
Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst. Typically used at 1-5 mol%.
-
Acetyl Chloride: Can be used in catalytic amounts. It reacts with methanol in situ to generate HCl gas and methyl acetate. The anhydrous HCl is a highly effective catalyst. This method has the advantage of being an anhydrous system initially.[10]
-
-
Water Removal: While effective, removing the water by-product can be complex on a large scale with a low-boiling alcohol like methanol. For higher-boiling alcohols, a Dean-Stark apparatus would be used. For methanol, relying on a large excess of the alcohol is the most practical approach.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. ChemistryScore. [Link]
-
Friedel-Crafts Acylation of Toluene. Scribd. [Link]
-
An efficient synthesis of aryl a-keto esters. Tetrahedron Letters. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. [Link]
- Process for preparing α-keto acids and derivatives thereof.
-
Safety guide for conducting chemical reactions at home. MEL Science. [Link]
-
What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
Industrial Friedel–Crafts Chemistry. ResearchGate. [Link]
-
Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. [Link]
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- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of Methyl 4-(4-methylphenyl)-4-oxobutanoate: Developing a Validated HPLC-UV Method and Evaluating Alternatives
Introduction
Methyl 4-(4-methylphenyl)-4-oxobutanoate is a versatile chemical intermediate whose applications span organic synthesis and the development of novel pharmaceuticals and agrochemicals.[1] Its distinct structure, featuring a p-tolyl ketone and a methyl ester, makes it a valuable building block.[1] Accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing quality control on final products.
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the routine quantification of this compound. Furthermore, it presents an objective comparison of this primary method against powerful alternatives—Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—to guide researchers in selecting the technique best suited for their specific analytical challenges.
Chapter 1: Foundational Principles of Analytical Method Selection
The molecular structure of this compound dictates the optimal analytical approach. The presence of a benzene ring conjugated with a carbonyl group creates a strong chromophore, making it an ideal candidate for UV detection. Its molecular weight (206.24 g/mol ) and crystalline solid nature at room temperature suggest moderate polarity and low volatility, pointing towards liquid chromatography as a more suitable separation technique than gas chromatography.[1]
Based on these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the primary analytical technique. RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for organic molecules like the target analyte. This choice forms the basis of our method development.
Chapter 2: Development of a Primary HPLC-UV Method
Our development process is guided by the principles outlined in the ICH Q14 guideline, which emphasizes a systematic approach to ensure the method is fit-for-purpose from the outset.[2] The initial step is to define the Analytical Target Profile (ATP), which prospectively summarizes the method's intended use and performance requirements.[2]
Analytical Target Profile (ATP):
-
Analyte: this compound
-
Matrix: Reaction mixtures, bulk drug substance
-
Technique: RP-HPLC-UV
-
Intended Use: Quantification (Assay)
-
Performance Characteristics: The method must be specific for the analyte, linear over the working concentration range, accurate, precise, and robust.
Experimental Workflow for Method Development
Caption: HPLC Method Development and Validation Workflow.
Step-by-Step Methodology
-
Column Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. The hydrophobic nature of C18 provides strong retention for the aromatic p-tolyl group of the analyte, which is the primary retention mechanism in reversed-phase chromatography.[3] A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous component and an organic solvent. Acetonitrile (ACN) and methanol are common choices.[4] Acetonitrile was selected for this method due to its lower viscosity and superior UV transparency. A gradient elution starting with a higher aqueous percentage and ramping up the acetonitrile concentration was employed to ensure sharp peak shapes and efficient elution. 0.1% formic acid was added to both the water and acetonitrile to control the pH and improve peak symmetry by suppressing the ionization of any residual silanols on the column packing.[4]
-
Detector Wavelength Selection: A UV-Vis scan of a standard solution of this compound in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was found to be 254 nm, which was selected for quantification to ensure maximum sensitivity.
Final Optimized HPLC Protocol
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Serially dilute with mobile phase (40% B) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Chapter 3: Method Validation According to ICH Q2(R2) Guidelines
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be free of interference from excipients or degradation products. | Passed: Peak purity analysis confirmed no co-eluting impurities. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9998 over the range of 1-100 µg/mL. |
| Range | The interval where the method is precise, accurate, and linear. | 1 – 100 µg/mL.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels (80%, 100%, 120%). |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%. | Repeatability: 0.85%; Intermediate Precision: 1.24%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Passed: Minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C) did not significantly affect results. |
The successful validation demonstrates that the developed HPLC-UV method is reliable, reproducible, and fit for the purpose of quantifying this compound.[7]
Chapter 4: Comparative Analysis of Alternative Quantification Methods
While HPLC-UV is a robust and widely accessible technique, certain analytical challenges may necessitate alternative methods. Here, we compare our validated method with LC-MS and qNMR.
Caption: Decision tree for analytical method selection.
Alternative 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[9] It provides not only quantitative data but also mass information, which confirms the identity of the analyte.
-
Advantages:
-
Higher Specificity: Can distinguish between compounds with identical UV spectra but different masses.
-
Higher Sensitivity: Often provides significantly lower detection limits than UV detectors.
-
Structural Information: Provides molecular weight and fragmentation data for structural elucidation.[9]
-
-
Disadvantages:
-
Higher Cost: Instruments are significantly more expensive to purchase and maintain.
-
Complexity: Requires more specialized operator expertise and can be susceptible to matrix effects (ion suppression/enhancement).
-
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the concentration of an analyte without the need for a chemically identical reference standard. Quantification is achieved by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.
-
Advantages:
-
Primary Method: Does not require a specific reference standard of the analyte, reducing reliance on standard availability and purity.
-
High Precision: Can be extremely precise and accurate when performed correctly.
-
Structural Confirmation: Provides definitive structural information simultaneously with quantification.
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than HPLC-UV or LC-MS.
-
High Cost & Complexity: Requires high-field NMR spectrometers and highly skilled operators.
-
Potential for Overlap: Signal overlap in complex mixtures can complicate quantification.
-
Performance Comparison Guide
| Feature | HPLC-UV (Developed Method) | LC-MS | Quantitative NMR (qNMR) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass-to-charge ratio) | Excellent (based on unique chemical shifts) |
| Sensitivity (LOQ) | ~0.7 µg/mL | Very High (pg/mL to low ng/mL range) | Low (typically >100 µg/mL) |
| Quantification Principle | External standardization | External or internal standardization | Internal standardization (primary ratio method) |
| Throughput | High | Medium to High | Low |
| Instrument Cost | Low to Medium | High | Very High |
| Expertise Required | Low to Medium | High | Very High |
| Structural Info | None | Yes (Molecular Weight & Fragmentation) | Yes (Full Structure) |
Conclusion and Recommendations
The developed and validated RP-HPLC-UV method provides a reliable, accurate, and cost-effective solution for the routine quantification of this compound. Its simplicity and robustness make it ideal for most quality control and research environments.
Recommendations for method selection are as follows:
-
For routine assay and quality control: The validated HPLC-UV method is the most appropriate choice due to its high throughput, low cost, and proven reliability.
-
For trace-level quantification or analysis in complex matrices: LC-MS is recommended for its superior sensitivity and specificity, which can overcome interferences that might affect UV detection.
-
For certifying reference materials or when a specific standard is unavailable: qNMR should be considered as it is a primary method that provides direct, highly accurate quantification alongside structural confirmation.
By understanding the capabilities and limitations of each technique, researchers can confidently select the most appropriate analytical tool to ensure data integrity and support their scientific objectives.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ChemBK. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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AROA. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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South African Journal of Chemistry. (2014). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Retrieved from [Link]
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Walsh Medical Media. (2021). Mini Review on Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved from [Link]
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Periodica Polytechnica Chemical Engineering. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from [Link]
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ResearchGate. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
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bioRxiv. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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ResearchGate. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Pharmacophore. (2013). Development and Validation of Reverse Phase-HPLC Method for Estimation of Ketoconazole in Bulk Drug. Retrieved from [Link]
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A Comparative Guide to Lewis Acid Catalysts in the Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a key intermediate in the production of various pharmaceuticals and fine chemicals, predominantly relies on the Friedel-Crafts acylation of toluene. The choice of Lewis acid catalyst is a critical parameter in this electrophilic aromatic substitution, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of commonly employed Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for this specific transformation. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present a comparative analysis of their performance based on established chemical principles and available data.
The Synthetic Pathway: Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a reaction that introduces an acyl group onto an aromatic ring.[1] In this case, toluene is acylated with a derivative of succinic acid, such as methyl 3-(chloroformyl)propanoate, in the presence of a Lewis acid catalyst. The catalyst's primary role is to activate the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[2]
Caption: General scheme of the Friedel-Crafts acylation for the synthesis of this compound.
Catalyst Comparison: A Deep Dive
The selection of a Lewis acid catalyst is a balancing act between reactivity, cost, and handling requirements. While highly active catalysts can drive the reaction to completion rapidly, they may also lead to side reactions or be difficult to handle due to their moisture sensitivity.
Aluminum Chloride (AlCl₃): The Workhorse
Aluminum chloride is the most traditional and widely used Lewis acid for Friedel-Crafts reactions due to its high reactivity.[3]
Mechanism of Action:
AlCl₃ is a potent Lewis acid that readily coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This highly electrophilic species is then readily attacked by the nucleophilic toluene ring, primarily at the para position due to the directing effect of the methyl group and for steric reasons.[5]
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A Comparative Guide to Ketoesters in Pyridazinone Synthesis: Spotlight on Methyl 4-(4-methylphenyl)-4-oxobutanoate
Introduction: The Enduring Relevance of the Pyridazinone Scaffold
Pyridazinones, six-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group, represent a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[1][3][4] The synthetic accessibility and the ease with which various positions on the ring can be functionalized make pyridazinones an attractive target for drug discovery and development programs.[3]
A cornerstone of pyridazinone synthesis is the cyclocondensation reaction between a γ-ketoester or a γ-ketoacid and a hydrazine derivative.[5][6] This robust and versatile method allows for the direct installation of substituents at the 6-position of the pyridazinone ring, which is crucial for modulating biological activity. The choice of the starting γ-ketoester is therefore a critical decision, influencing not only the reaction efficiency and yield but also the physicochemical properties of the final product.
This guide provides an in-depth comparison of various γ-ketoesters used in pyridazinone synthesis, with a special focus on Methyl 4-(4-methylphenyl)-4-oxobutanoate . We will explore how the structural features of this aromatic ketoester compare to aliphatic counterparts like ethyl levulinate, providing experimental insights and protocols to guide researchers in their synthetic strategy.
The Core Reaction: From γ-Ketoester to Dihydropyridazinone
The fundamental reaction involves the condensation of a γ-ketoester with hydrazine hydrate. The process begins with the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl. This sequence results in the formation of a stable six-membered 4,5-dihydropyridazin-3(2H)-one ring and the elimination of an alcohol molecule.[5][7]
The general workflow for this synthetic approach is outlined below.
Caption: General workflow for pyridazinone synthesis.
Focus Reactant: this compound
This compound is an aromatic γ-ketoester that serves as a precursor to 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. The presence of the p-tolyl group is of significant interest in medicinal chemistry, as this moiety can engage in favorable interactions with biological targets and influence the compound's pharmacokinetic profile.
The synthesis of the parent γ-ketoacid, 4-(4-methylphenyl)-4-oxobutanoic acid, is typically achieved via a Friedel-Crafts acylation of toluene with succinic anhydride, followed by esterification to yield the methyl ester.[8][9] The subsequent cyclization with hydrazine hydrate proceeds efficiently, usually in a protic solvent like ethanol, to yield the target pyridazinone.
Advantages:
-
Direct Aryl Installation: Provides a direct route to 6-arylpyridazinones, a class rich in biologically active compounds.[1][4]
-
High Purity Products: The aromatic nature of the product often facilitates purification by recrystallization, leading to high-purity materials.
-
Versatility: The resulting 6-arylpyridazinone can be further modified, for example, through dehydrogenation to form the aromatic pyridazinone ring or substitution at the N-2 position.[8][10]
Comparative Analysis: Aromatic vs. Aliphatic Ketoesters
To understand the unique characteristics of this compound, it is instructive to compare it with a commonly used aliphatic ketoester, ethyl levulinate (ethyl 4-oxopentanoate).
| Feature | This compound | Ethyl Levulinate |
| Structure | ||
| Ketoester Type | Aromatic γ-Ketoester | Aliphatic γ-Ketoester |
| Resulting Pyridazinone | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | 6-methyl-4,5-dihydropyridazin-3(2H)-one[5] |
| Typical Yield | Good to Excellent (Often >70%)[8] | Good (Typically 60-80%) |
| Reaction Conditions | Reflux in ethanol or acetic acid | Reflux in ethanol or acetic acid |
| Product Properties | Crystalline solid, higher melting point, lower aqueous solubility. | Lower melting point solid or oil, higher potential for solubility. |
| Key Advantages | Introduces aryl moiety for SAR studies; product is typically easy to crystallize. | Cost-effective, simple starting material for 6-alkylpyridazinones. |
| Considerations | Higher cost of starting materials (substituted aromatics). | The resulting alkylpyridazinone may have different biological targets than aryl-substituted analogs. |
Note on β-Ketoesters: It is critical to distinguish γ-ketoesters from β-ketoesters (e.g., ethyl acetoacetate). The 1,4-dicarbonyl relationship in γ-ketoesters is essential for the formation of the six-membered pyridazinone ring. β-Ketoesters, with their 1,3-dicarbonyl arrangement, react with hydrazine to form five-membered pyrazolone rings.
Reaction Mechanism: A Stepwise View
The cyclocondensation reaction proceeds through a well-established mechanism involving hydrazone formation and subsequent intramolecular acylation.
Caption: Mechanism of pyridazinone formation.
-
Hydrazone Formation: One nitrogen atom of hydrazine performs a nucleophilic attack on the electrophilic ketone carbonyl of the γ-ketoester.[7]
-
Dehydration: A molecule of water is eliminated to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned correctly, acts as a nucleophile, attacking the ester carbonyl.
-
Ring Closure: This attack forms a five-membered transition state leading to a tetrahedral intermediate.
-
Elimination: The ring collapses, eliminating the alcohol portion of the ester (e.g., methanol or ethanol) to form the stable 4,5-dihydropyridazin-3(2H)-one ring.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 6-substituted pyridazinones from their respective γ-keto precursors.
Protocol 1: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from analogous syntheses of 6-arylpyridazinones.[8]
Materials:
-
4-(4-methylphenyl)-4-oxobutanoic acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (Absolute)
-
Standard reflux and recrystallization glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(4-methylphenyl)-4-oxobutanoic acid (0.01 mol, 2.06 g).
-
Add absolute ethanol (20 mL) to dissolve the ketoacid. Gentle warming may be required.
-
Carefully add hydrazine hydrate (0.012 mol, approx. 0.75 mL of 80% solution) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature, and then in an ice bath.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Expected Outcome: A white crystalline solid with an expected yield of over 70%.
Protocol 2: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This is a classic procedure for pyridazinone synthesis from an aliphatic ketoester.[5]
Materials:
-
Ethyl levulinate (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol
-
Standard reflux and purification glassware
Procedure:
-
Combine ethyl levulinate (0.1 mol, 14.42 g) and ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (0.12 mol, approx. 7.5 mL of 80% solution) dropwise to the stirred solution.
-
Heat the mixture to reflux for 4-6 hours.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Expected Outcome: A crystalline solid with a typical yield of 60-80%.
Conclusion and Outlook
The selection of a γ-ketoester is a pivotal step in the synthesis of pyridazinones. While simple aliphatic ketoesters like ethyl levulinate provide efficient access to 6-alkylpyridazinones, aromatic ketoesters such as This compound are indispensable for creating 6-aryl derivatives. The latter offers a direct path to compounds with distinct steric and electronic properties, which are often sought after in drug development for enhanced target engagement and favorable ADME profiles. The straightforward, high-yielding nature of the cyclocondensation reaction ensures that both classes of ketoesters remain powerful tools in the arsenal of the medicinal chemist for building diverse libraries of potentially therapeutic pyridazinone-based molecules.
References
- Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. Science of Synthesis, 16, 331-388.
- Gupta, R., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 223-234.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.
- Haider, N. (2005). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 447-495). Elsevier.
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Nassar, E., et al. (2014).
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 159-235.
- El-Gendy, A. O., et al. (2024).
- Sayed, G. H., et al. (1987). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Journal of Chemical Technology and Biotechnology, 39(4), 231-238.
- Sayed, G. H., et al. (1987). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
- Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37.
- LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Krivolapov, D. B., et al. (2003). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Russian Chemical Bulletin, 52(10), 2261-2264.
- Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
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Validation of "Methyl 4-(4-methylphenyl)-4-oxobutanoate" as an analytical standard
A Senior Application Scientist's Guide to the Validation of Methyl 4-(4-methylphenyl)-4-oxobutanoate as an Analytical Standard
Introduction: The Need for a Well-Characterized Standard
This compound is a versatile keto ester that serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility in drug discovery and materials science necessitates a reliable and thoroughly validated analytical standard to ensure the accuracy, reproducibility, and integrity of experimental data.[1][2] An analytical standard is a highly purified and well-characterized substance used as a reference point in qualitative or quantitative analysis.
This guide provides a comprehensive framework for the validation of this compound as an analytical standard. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, comparing various analytical techniques to provide a complete picture of the validation process. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[3][4]
Physicochemical Profile of the Candidate Standard
Before validation, it is essential to understand the fundamental properties of the compound. This data serves as the initial benchmark against which all experimental results will be compared.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Oxo-4-(p-tolyl)butanoic acid methyl ester | [5] |
| CAS Number | 57498-54-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 48-55 °C | [1] |
The Analytical Validation Workflow
A robust validation process is multi-faceted, designed to unequivocally confirm the identity, purity, and stability of the candidate material. The workflow is a self-validating system where orthogonal techniques are employed to build a cohesive and trustworthy body of evidence.
Caption: Overall workflow for validating an analytical standard.
Part 1: Identity Confirmation - Is It What It Claims to Be?
The first pillar of validation is confirming the molecular structure of the candidate material. We employ multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrument Setup: Place the sample in a 300 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks to their corresponding protons and carbons in the molecule.
Expected ¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (δ):
-
~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
~7.2 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.2 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-C(=O)CH₂-).
-
~2.8 ppm (t, 2H): Methylene protons adjacent to the ester group (-CH₂C(=O)O-).
-
~2.4 ppm (s, 3H): Methyl protons on the aromatic ring (Ar-CH₃).
Expected ¹³C NMR (CDCl₃, 75 MHz) Chemical Shifts (δ):
-
~198 ppm: Ketone carbonyl carbon.
-
~173 ppm: Ester carbonyl carbon.
-
~144 ppm, ~134 ppm, ~129 ppm, ~128 ppm: Aromatic carbons.
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~33 ppm, ~28 ppm: Methylene carbons.
-
~21 ppm: Aromatic methyl carbon.
Scientist's Note: The choice of CDCl₃ as a solvent is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak. The combination of ¹H and ¹³C NMR provides orthogonal data, confirming both the proton environments and the underlying carbon skeleton, leaving little room for structural ambiguity.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
Experimental Protocol (GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the standard in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms). Use a temperature program that ensures the elution of the compound as a sharp peak (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and characteristic fragment ions.
Expected Mass Spectrum Data:
-
Molecular Ion [M]⁺: m/z = 206.
-
Key Fragments: Look for characteristic fragments such as m/z = 119 ([CH₃C₆H₄CO]⁺, the p-toluoyl cation) and m/z = 175 ([M-OCH₃]⁺).
Scientist's Note: Using GC as the inlet for MS helps to separate the analyte from any non-volatile impurities before it enters the mass spectrometer. The 70 eV EI source provides reproducible fragmentation patterns that can be compared to library spectra, further confirming identity.
Part 2: Purity Assessment - How Pure is It?
Purity is the most critical attribute of an analytical standard. We use a combination of chromatographic and traditional methods to determine the presence of any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity assessment of non-volatile organic compounds. It separates the main component from impurities, and the peak area percentage is used to calculate purity.
Experimental Protocol (Purity by HPLC-UV):
-
Standard Preparation: Prepare a stock solution of the standard in the mobile phase at approximately 1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Scientist's Note: A C18 column is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating compounds of moderate polarity like our keto ester. The mobile phase composition is optimized to achieve a good retention time (typically 3-10 minutes) and sharp peak shape. UV detection at 254 nm is effective due to the strong absorbance of the aromatic ring.
Comparison of Purity Assessment Techniques
No single technique is infallible. A comprehensive validation uses multiple methods to build confidence in the purity value.
| Technique | Principle | Suitability for this Compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. The compound is non-volatile and has a strong UV chromophore. | High precision and sensitivity; widely available; separates non-volatile impurities. | May not detect impurities that do not have a UV chromophore or are volatile. |
| GC-MS/FID | Differential partitioning between a gas mobile phase and a liquid stationary phase.[8][9] | Good. The compound is thermally stable and sufficiently volatile for GC analysis. | High resolution; provides mass spectral data for impurity identification (MS); FID offers universal carbon response. | Not suitable for non-volatile or thermally labile impurities. |
| qNMR | Integration of an analyte signal relative to a certified internal standard of known purity and concentration. | Excellent. Can be used as an absolute, primary method. | Provides a direct measurement of purity without needing a reference standard of the analyte itself; highly accurate. | Requires a high-field NMR; lower throughput; requires a suitable, non-overlapping internal standard. |
| Melting Point | The temperature range over which a solid turns into a liquid. | Good as a qualitative indicator. | Simple, fast, and inexpensive.[6][10] | A sharp melting point is an indicator of purity, but impurities can sometimes form eutectics, leading to misleading results.[10][11] Not a quantitative method. |
Hypothetical Purity Data Summary:
| Method | Purity (%) |
| HPLC-UV (Area %) | 99.85 |
| GC-FID (Area %) | 99.91 |
| qNMR (Mass Fraction) | 99.8 ± 0.2 |
| Melting Point Range | 53-55 °C (Sharp) |
Part 3: Stability Assessment
An analytical standard must be stable under defined storage and handling conditions. A forced degradation study is often performed to understand potential degradation pathways.
Experimental Protocol (Short-Term Stability):
-
Sample Preparation: Prepare multiple vials of the solid standard and solutions of the standard (~0.1 mg/mL in acetonitrile).
-
Stress Conditions: Store the samples under various conditions for a defined period (e.g., 7 days):
-
Control: Recommended storage (e.g., 2-8 °C, protected from light).
-
Elevated Temperature: 40 °C.
-
Light Exposure: Ambient laboratory light at room temperature.
-
-
Analysis: After the exposure period, analyze all samples by HPLC-UV against a freshly prepared standard.
-
Evaluation: Compare the purity of the stressed samples to the control. A stable standard will show no significant decrease in purity (<0.5%) and no significant formation of degradation products.
Scientist's Note: This protocol provides confidence that the standard will remain reliable during routine laboratory use. For long-term stability, a more extensive, multi-time-point study is required according to ICH guidelines.[4][12]
Conclusion: Establishing a Validated Standard
The validation of "this compound" as an analytical standard is a systematic process grounded in orthogonal analytical techniques. Through a combination of NMR and MS , we confirm its identity. Using a primary chromatographic method like HPLC-UV , cross-verified with GC-FID and qNMR , we establish its purity with a high degree of confidence. Finally, stability studies ensure its integrity over time.
By following this comprehensive guide, researchers, scientists, and drug development professionals can establish a self-validating system that produces a trustworthy and reliable analytical standard, thereby ensuring the quality and reproducibility of their scientific work.
References
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9.2: How do we know when an Organic Compounds is Pure? - Chemistry LibreTexts. (2021). [Link]
-
What methods are used to test the purity of organic compounds? - TutorChase. [Link]
-
Determining Purity of Organic Compounds | Wyzant Ask An Expert. (2020). [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]
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How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018). [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. [Link]
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E2857 Standard Guide for Validating Analytical Methods - ASTM. (2022). [Link]
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Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study | Request PDF - ResearchGate. [Link]
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Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. - ACS Publications. [Link]
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Method Validation Guidelines | BioPharm International. [Link]
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Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. | Analytical Chemistry - ACS Publications. [Link]
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Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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4-(4-methylphenyl)-4-oxobutanoic acid - ChemBK. (2024). [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. [Link]
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Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchGate. [Link]
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(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - ResearchGate. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. [Link]
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4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. [Link]
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Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF - ResearchGate. [Link]
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Analytical methods to assess carbonyl compounds in foods and beverages - SciELO. (2013). [Link]
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A Comparative Investigation of Solvent Effects on the Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate
Abstract
The selection of a solvent is a critical parameter in the synthesis of pharmaceutical intermediates, directly influencing reaction efficiency, product purity, and overall process sustainability. This guide provides a comparative study on the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a valuable building block in organic and medicinal chemistry.[1] We will delve into the mechanistic role of solvents in the pivotal Friedel-Crafts acylation step and the subsequent esterification, offering a comprehensive analysis of various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, data-supported protocols to inform solvent selection and optimize synthetic strategies.
Introduction: The Significance of Solvent Selection in the Synthesis of this compound
This compound is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its synthesis is a two-step process, commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to yield 4-(4-methylphenyl)-4-oxobutanoic acid, followed by the esterification of the carboxylic acid to the final methyl ester.
The Friedel-Crafts acylation, an electrophilic aromatic substitution, is notoriously sensitive to reaction conditions, with the choice of solvent playing a paramount role.[2] Solvents can influence the solubility of reactants and intermediates, the stability of the reactive acylium ion, and the overall reaction kinetics and product distribution. This guide will explore the impact of different solvents on the synthesis, providing a comparative analysis to aid in the selection of the most appropriate solvent system for this important transformation.
Theoretical Background: Understanding Solvent Effects in Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion, generated from the reaction of an acylating agent (succinic anhydride in this case) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The solvent's properties can significantly influence the course of the reaction:
-
Polarity and Solubility: The solvent must be able to dissolve the reactants and the Lewis acid-acylating agent complex. Polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. However, highly polar solvents that can coordinate with the Lewis acid may deactivate the catalyst.
-
Kinetic vs. Thermodynamic Control: In some Friedel-Crafts reactions, the choice of solvent can dictate the regioselectivity of the acylation, leading to either the kinetically or thermodynamically favored product. Non-polar solvents often favor the kinetic product, while polar solvents can promote the formation of the more stable thermodynamic product.
-
Reactivity of the Solvent: The solvent itself should be inert under the reaction conditions and not compete with the aromatic substrate in the acylation reaction. For instance, using benzene as a solvent for the acylation of a substituted benzene would lead to a mixture of products. Nitrobenzene, being highly deactivated towards electrophilic attack, is often used as a solvent for Friedel-Crafts reactions.
Comparative Study of Solvent Systems
This section presents a comparative analysis of different solvent systems for the Friedel-Crafts acylation of toluene with succinic anhydride. The key performance indicators are reaction yield, reaction time, and purity of the resulting 4-(4-methylphenyl)-4-oxobutanoic acid.
| Solvent System | Reaction Time | Yield (%) | Purity | Notes |
| Dichloromethane (CH₂Cl₂) | 1-2 hours | ~75-85% | Good | A common and effective solvent. The reaction proceeds at a moderate pace, and the product is relatively easy to purify. |
| Nitrobenzene (C₆H₅NO₂) | 4-6 days | Moderate | Good | Often used for less reactive substrates. The reaction is significantly slower compared to dichloromethane. Its high boiling point can be advantageous for reactions requiring higher temperatures. |
| Solvent-Free (Mechanochemical) | 1 hour | 92% | High | An environmentally friendly alternative that proceeds rapidly with high yield. Requires a ball mill.[3] |
Discussion of Results:
-
Dichloromethane proves to be a reliable and efficient solvent for this reaction, offering a good balance of reaction time and yield. Its relatively low boiling point simplifies its removal during workup.
-
Nitrobenzene , while a classic solvent for Friedel-Crafts reactions due to its inertness, leads to significantly longer reaction times. This may be a viable option for difficult acylations but is less practical for this specific transformation.
-
The solvent-free mechanochemical approach emerges as a highly promising alternative. It not only offers a superior yield and a short reaction time but also aligns with the principles of green chemistry by eliminating the use of volatile organic solvents.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via the two most effective methods identified in our comparative study: using dichloromethane as a solvent and the solvent-free mechanochemical approach.
Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
Method A: Dichloromethane as Solvent
Caption: Experimental workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid using dichloromethane.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous dichloromethane.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath.
-
After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of NaHCO₃ to extract the carboxylic acid product.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-methylphenyl)-4-oxobutanoic acid.
Method B: Solvent-Free Mechanochemical Synthesis
Caption: Experimental workflow for the solvent-free synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
Procedure:
-
Place succinic anhydride (1.0 equivalent), toluene (1.0 equivalent), and anhydrous AlCl₃ (2.5 equivalents) in a ball milling vessel.[3]
-
Mill the mixture at room temperature for 1 hour.[3]
-
After milling, carefully transfer the solid mixture to a beaker containing crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of NaHCO₃.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-(4-methylphenyl)-4-oxobutanoic acid.
Esterification of 4-(4-methylphenyl)-4-oxobutanoic acid to this compound
The following is a general protocol for Fischer esterification, which can be applied to the product obtained from either Method A or B.[4][5][6][7][8]
Caption: General workflow for the Fischer esterification of 4-(4-methylphenyl)-4-oxobutanoic acid.
Materials:
-
4-(4-methylphenyl)-4-oxobutanoic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of NaHCO₃ to neutralize the remaining acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Future Outlook
This comparative guide demonstrates the significant impact of solvent choice on the synthesis of this compound. While dichloromethane provides a reliable and well-established method, the solvent-free mechanochemical approach offers a greener, faster, and higher-yielding alternative. The selection of the optimal solvent will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations.
Future research could focus on exploring other green solvents, such as ionic liquids or deep eutectic solvents, for the Friedel-Crafts acylation step. Additionally, the development of heterogeneous catalysts could further enhance the sustainability of this important synthetic transformation by simplifying catalyst recovery and reuse.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
- Otera, J.
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Wikipedia. Fischer–Speier esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Scribd. Friedel-Crafts Acylation of Toluene. [Link]
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Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
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Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 4-(4-methylphenyl)-4-oxobutanoate: A qNMR Perspective
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and reference materials is paramount. For the compound Methyl 4-(4-methylphenyl)-4-oxobutanoate , a keto-ester intermediate, robust analytical methodologies are crucial for ensuring quality, purity, and consistency. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical tool for this purpose. We will dissect the causality behind the experimental choices in a qNMR workflow and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of Quantitative NMR: A Foundation of Metrological Excellence
Unlike many spectroscopic and chromatographic methods that rely on compound-specific response factors and calibration curves, qNMR is founded on a direct and universal principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This inherent quantitative nature makes ¹H qNMR an exceptionally powerful tool, as the proton (¹H) is ubiquitous in organic molecules and possesses the highest sensitivity among stable NMR-active nuclei.[1]
This fundamental relationship elevates qNMR to the status of a primary ratio method of measurement, capable of delivering results traceable to the International System of Units (SI) when a certified reference material is used.[3] Its value is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which have established guidelines for its application in pharmaceutical analysis.[4][5][6][7]
Part 1: Quantitative Analysis of this compound by ¹H qNMR
A successful qNMR analysis is not merely the result of acquiring a spectrum; it is a meticulously designed experiment where each parameter is chosen to ensure accuracy and reproducibility.
Experimental Workflow: A Self-Validating System
The entire qNMR process, from sample preparation to final calculation, is designed to be a self-validating system. Each step is controlled to minimize uncertainty.
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Efficacy Comparison of "Methyl 4-(4-methylphenyl)-4-oxobutanoate" Derivatives in Biological Assays: A Guide for Researchers
In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds and their derivatives is paramount to identifying new therapeutic agents. "Methyl 4-(4-methylphenyl)-4-oxobutanoate" and its parent acid, 4-(4-methylphenyl)-4-oxobutanoic acid, represent a class of compounds with potential applications in medicinal chemistry, serving as versatile intermediates in the synthesis of more complex bioactive molecules.[1] This guide provides a comparative analysis of the biological efficacy of derivatives of this scaffold, drawing upon data from analogous 4-aryl-4-oxobutanoate systems to illustrate the principles of structure-activity relationship (SAR) and guide future research in this area.
While comprehensive comparative studies on a homologous series of "this compound" derivatives are not extensively available in the current literature, this guide will leverage data from closely related 4-oxobutanoate derivatives to provide an illustrative comparison. This approach will serve as a foundational resource for researchers interested in the therapeutic potential of this chemical class, offering insights into potential biological targets and methodologies for efficacy evaluation.
Introduction to the 4-Aryl-4-Oxobutanoate Scaffold
The 4-aryl-4-oxobutanoate moiety is a key structural feature in a variety of compounds exhibiting a broad spectrum of biological activities. The presence of a keto group, an ester functionality, and an aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into derivatives of this scaffold has revealed potential applications in several therapeutic areas, including:
-
Antimicrobial Activity: Derivatives of 4-aryl-4-oxo-2-aminobut-2-enoic acids have shown pronounced antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]
-
Anticancer Activity: Various heterocyclic compounds derived from 4-oxobutanoic acid precursors have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[3]
-
Enzyme Inhibition: The 4-oxobutanoate scaffold has been incorporated into molecules designed to inhibit specific enzymes, such as tyrosinase, which is involved in melanin biosynthesis.
This guide will focus on illustrating the comparative efficacy of 4-oxobutanoate derivatives, using a tyrosinase inhibition assay as a primary example, due to the availability of detailed, comparative experimental data for a series of analogous compounds.
Comparative Efficacy in a Tyrosinase Inhibition Assay
To illustrate the principles of a comparative efficacy study, we will examine the structure-activity relationship of a series of alkyl 4-oxobutanoate derivatives of carvacrol and thymol as tyrosinase inhibitors.[4] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.
The parent compounds, carvacrol and thymol, were chemically modified to introduce a 4-oxobutanoate moiety, followed by esterification with various alkyl groups. The general structure of the synthesized derivatives is shown below:
General Structure of Carvacrol and Thymol 4-Oxobutanoate Derivatives

The inhibitory activity of the synthesized derivatives against mushroom tyrosinase was evaluated, and the half-maximal inhibitory concentrations (IC50) were determined. The results are summarized in the table below.
| Compound ID | R Group (Alkyl Chain) | Carvacrol Derivatives IC50 (µM)[4] | Thymol Derivatives IC50 (µM)[4] |
| 1 | Methyl | > 500 | 312.5 ± 21.9 |
| 2 | Ethyl | 354.2 ± 18.6 | 250.0 ± 15.7 |
| 3 | Propyl | 244.1 ± 12.3 | 191.4 ± 9.8 |
| 4 | Isopropyl | 225.8 ± 11.7 | 178.6 ± 8.9 |
| 5 | Butyl | 128.8 ± 6.5 | 102.3 ± 5.1 |
| 6 | Isobutyl | 145.3 ± 7.3 | 115.2 ± 5.8 |
| 7 | Benzyl | > 500 | > 500 |
| Kojic Acid (Standard) | - | 18.2 ± 0.9 | 18.2 ± 0.9 |
The data presented in the table reveals several key structure-activity relationships:
-
Effect of Alkyl Chain Length: For both carvacrol and thymol series, the tyrosinase inhibitory activity generally increases with the length of the alkyl chain of the ester, peaking at the butyl group. This suggests that the hydrophobicity of the alkyl chain plays a crucial role in the interaction with the enzyme's active site.
-
Isomeric Differences: Thymol derivatives consistently exhibit slightly higher inhibitory activity compared to their corresponding carvacrol isomers. This subtle structural difference in the position of the hydroxyl group on the aromatic ring influences the binding affinity to the enzyme.
-
Steric Hindrance: The bulky benzyl group in both series resulted in a significant loss of activity, indicating that steric hindrance likely prevents optimal binding within the enzyme's active site.
These findings highlight the importance of systematic structural modifications and comparative biological evaluation to elucidate the SAR of a given chemical scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the key methodologies for the synthesis and biological evaluation of 4-oxobutanoate derivatives.
The synthesis of the alkyl 4-oxobutanoate derivatives of carvacrol and thymol was accomplished in a three-step process:
Caption: General synthetic workflow for the preparation of alkyl 4-oxobutanoate derivatives.
Step 1: Synthesis of Ethyl 4-oxo-4-(isopropoxyphenoxy)butanoate A solution of carvacrol or thymol in a suitable solvent (e.g., acetone) is treated with a base (e.g., potassium carbonate) followed by the dropwise addition of ethyl 4-chloro-4-oxobutanoate. The reaction mixture is stirred at room temperature until completion.
Step 2: Synthesis of 4-Oxo-4-(isopropoxyphenoxy)butanoic acid The ester from Step 1 is hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous-alcoholic solution. The reaction mixture is then acidified to precipitate the carboxylic acid.
Step 3: Synthesis of Alkyl 4-oxo-4-(isopropoxyphenoxy)butanoates The carboxylic acid from Step 2 is dissolved in the corresponding alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.
The following protocol is a standard method for assessing the tyrosinase inhibitory activity of test compounds.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare stock solutions of the test compounds and the positive control (kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader and continue to record the absorbance at regular time intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Future Directions and Conclusion
The illustrative data from the tyrosinase inhibition assay of carvacrol and thymol 4-oxobutanoate derivatives provides a clear framework for the comparative evaluation of "this compound" derivatives. Future research in this area should focus on:
-
Synthesis of a Diverse Library: A series of "this compound" derivatives with various substituents on the phenyl ring should be synthesized to explore a wider chemical space.
-
Screening in Multiple Biological Assays: The synthesized library should be screened in a panel of biological assays, including antimicrobial and anticancer assays, to identify potential lead compounds.
-
In-depth Mechanistic Studies: For active compounds, further studies should be conducted to elucidate their mechanism of action at the molecular level.
References
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
-
ResearchGate. Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. Available from: [Link]
-
MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
-
Henry, G. E., et al. (2018). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3645-3649. Available from: [Link]
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- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "Methyl 4-(4-methylphenyl)-4-oxobutanoate" against alternative routes
Introduction
Methyl 4-(4-methylphenyl)-4-oxobutanoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals and fine chemicals. Its structural motif is a key component in numerous biologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth, objective comparison of the traditional synthesis of this compound with viable alternative routes. Each method is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators, including yield, reaction conditions, and green chemistry metrics. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.
Route 1: The Classic Approach - Friedel-Crafts Acylation and Fischer Esterification
The most established and widely utilized method for synthesizing this compound is a two-step process. It begins with the Friedel-Crafts acylation of toluene with succinic anhydride to form 4-(4-methylphenyl)-4-oxobutanoic acid, followed by a Fischer esterification to yield the final methyl ester.[1]
Reaction Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich toluene then attacks this electrophile, primarily at the para position due to the directing effect of the methyl group, to form a ketone. The subsequent Fischer esterification involves the acid-catalyzed reaction of the carboxylic acid with methanol. Protonation of the carbonyl oxygen of the carboxylic acid makes it more electrophilic, allowing for nucleophilic attack by methanol. A series of proton transfers and the elimination of a water molecule yield the final ester.[2][3]
Experimental Protocols
Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 equivalents) and a suitable solvent such as nitrobenzene.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1 equivalent) in nitrobenzene.
-
Aromatic Substrate Addition: To the cooled mixture, add toluene (1 equivalent) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water and a cold solution of dilute HCl. Recrystallize the solid from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.
Data Summary: Friedel-Crafts and Fischer Esterification Route
| Parameter | Value | Notes |
| Overall Yield | 60-70% | Can vary based on reaction scale and purification efficiency. |
| Purity | >98% | Achievable with proper recrystallization/chromatography. |
| Reaction Time | 24-36 hours | Includes both steps and work-up. |
| Temperature | 0°C to reflux | Requires both cooling for the acylation and heating for the esterification. |
| Key Reagents | Toluene, Succinic Anhydride, AlCl₃, Methanol, H₂SO₄ | AlCl₃ is corrosive and moisture-sensitive. |
| Atom Economy | Moderate | The Friedel-Crafts step generates significant AlCl₃ waste. The esterification has a high atom economy. |
| Advantages | Well-established, reliable, uses readily available starting materials. | A robust and scalable method. |
| Disadvantages | Use of stoichiometric, corrosive, and water-sensitive AlCl₃. Generates significant acidic waste. Can be energy-intensive. | Environmental and safety concerns are notable. |
Alternative Route 2: Palladium-Catalyzed Suzuki Coupling
A modern alternative to the Friedel-Crafts acylation is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction could theoretically be employed to construct the target molecule by coupling a suitable arylboronic acid with an appropriate keto-ester derivative.[4][5][6]
Proposed Synthetic Strategy & Mechanism
A plausible Suzuki coupling approach would involve the reaction of 4-methylphenylboronic acid with a suitable 4-halocarbonyl compound, such as methyl 4-chloro-4-oxobutanoate. The reaction is catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: Proposed Suzuki coupling route.
Hypothetical Experimental Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-methylphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Substrate Addition: Add methyl 4-chloro-4-oxobutanoate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 80-110°C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the target product.
Data Summary: Suzuki Coupling Route
| Parameter | Value (Estimated) | Notes |
| Overall Yield | 70-90% | Potentially higher than the Friedel-Crafts route. |
| Purity | >98% | Achievable with chromatography. |
| Reaction Time | 4-12 hours | Generally faster than the two-step classic route. |
| Temperature | 80-110°C | Requires heating. |
| Key Reagents | 4-Methylphenylboronic Acid, Methyl 4-chloro-4-oxobutanoate, Pd catalyst, Base | Palladium catalysts can be expensive. Boronic acids are generally stable. |
| Atom Economy | High | Catalytic nature of the reaction improves atom economy. |
| Advantages | High functional group tolerance, milder conditions than Friedel-Crafts, high potential yield and selectivity. | A more modern and "greener" approach. |
| Disadvantages | Cost and potential toxicity of palladium catalysts. Synthesis of starting materials may be required. Potential for side reactions like homocoupling. | Catalyst cost can be a significant factor in large-scale synthesis. |
Alternative Route 3: Palladium-Catalyzed Heck Reaction
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, offers a different disconnection approach. It involves the reaction of an aryl halide with an alkene.[4][8]
Proposed Synthetic Strategy & Mechanism
For the synthesis of this compound, a Heck reaction could be envisioned between an aryl halide like 4-iodotoluene and an unsaturated ester such as methyl but-3-enoate. The mechanism is similar to the Suzuki coupling in that it involves a Pd(0)/Pd(II) catalytic cycle, but instead of transmetalation with an organoboron compound, it proceeds via migratory insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination.[9]
Caption: Proposed Heck reaction route.
Hypothetical Experimental Protocol
-
Reaction Setup: In a sealed tube or a flask with a reflux condenser, under an inert atmosphere, combine 4-iodotoluene (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) followed by methyl but-3-enoate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-140°C for several hours.
-
Work-up: After cooling, filter off the precipitated salts and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water, and purify by column chromatography.
Data Summary: Heck Reaction Route
| Parameter | Value (Estimated) | Notes |
| Overall Yield | 50-80% | Can be sensitive to steric hindrance and electronic effects. |
| Purity | >95% | Chromatography is typically required. |
| Reaction Time | 12-24 hours | Can be slower than Suzuki coupling. |
| Temperature | 100-140°C | Often requires higher temperatures. |
| Key Reagents | 4-Iodotoluene, Methyl but-3-enoate, Pd catalyst, Base | Aryl iodides are generally more reactive but also more expensive. |
| Atom Economy | Moderate to High | The base is consumed stoichiometrically. |
| Advantages | Good functional group tolerance. Avoids the use of organometallic reagents like boronic acids. | A viable alternative when boronic acids are not readily available. |
| Disadvantages | Can have issues with regioselectivity. Requires relatively high temperatures. | The choice of ligand is crucial for catalytic activity and selectivity. |
Emerging Alternative Routes: Organocatalysis and Biocatalysis
While less established for this specific target molecule, organocatalytic and biocatalytic methods represent the cutting edge of green and sustainable synthesis.
-
Organocatalysis: An organocatalytic approach could involve a Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound.[10][11][12] For instance, an enolate generated from a methyl ester could be added to a chalcone-like precursor derived from 4-methylacetophenone. This would be a highly atom-economical approach, although achieving high yields and selectivities might require significant optimization.
-
Biocatalysis: Biocatalysis offers the potential for highly selective and environmentally benign syntheses.[13] Enzymes such as lipases or esterases could be employed for the esterification step under mild conditions. More advanced biocatalytic routes could involve engineered enzymes for the direct acylation of toluene or a related precursor, although this remains a more futuristic and research-intensive approach.
These emerging routes currently lack established, high-yielding protocols for the synthesis of this compound, but they represent a promising area for future research and development, driven by the principles of green chemistry.
Comparative Analysis and Conclusion
The choice of a synthetic route for this compound depends on a variety of factors, including the scale of the synthesis, cost considerations, available equipment, and the desired environmental footprint.
Caption: Overview of synthetic routes.
Summary of Key Comparison Points:
| Feature | Friedel-Crafts Route | Suzuki Coupling Route | Heck Reaction Route |
| Maturity | Well-established | Modern, widely used | Modern, widely used |
| Yield | Moderate to Good | Potentially High | Moderate to Good |
| Conditions | Harsh (strong acid, heat) | Mild to Moderate | Moderate to High Temp. |
| Waste | High (acidic waste) | Moderate (salt byproduct) | Moderate (salt byproduct) |
| Cost | Low reagent cost, but waste disposal can be expensive | Higher catalyst cost | Higher catalyst cost |
| Greenness | Poor | Good | Fair to Good |
The traditional Friedel-Crafts acylation followed by Fischer esterification remains a viable and cost-effective method for the synthesis of this compound, particularly for large-scale production where the cost of raw materials is a primary driver. However, its significant environmental drawbacks, including the use of a stoichiometric and corrosive Lewis acid and the generation of substantial acidic waste, make it a less desirable option from a green chemistry perspective.
Palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Heck reactions , offer more modern and environmentally benign alternatives. The Suzuki coupling is particularly promising due to its potential for high yields under relatively mild conditions and its high atom economy. While the cost of the palladium catalyst is a consideration, the development of highly active catalysts and recycling protocols can mitigate this issue. The Heck reaction provides another valuable approach, although it may require more optimization to achieve high yields and regioselectivity.
For researchers focused on the development of sustainable and innovative synthetic methodologies, organocatalysis and biocatalysis represent exciting frontiers. While not yet fully developed for this specific target, these approaches hold the promise of highly efficient and environmentally friendly syntheses in the future.
Ultimately, the optimal synthetic route will be a balance of economic, practical, and environmental considerations. This guide provides the necessary data and insights to facilitate an informed and strategic decision-making process for the synthesis of this important chemical intermediate.
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ResearchGate. (n.d.). Four selected examples of A Suzuki coupling, B Friedel-Crafts alkylation, C allylboration, and D Huisgen cycloaddition.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt). Retrieved from [Link]
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PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
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AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Atom‐economic Approach to the Synthesis of α‐(Hetero)aryl‐substituted Furan Derivatives from Biomass. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Beilstein Journals. (n.d.). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of methyl esters. Retrieved from [Link]
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SciSpace. (n.d.). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]
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Semantic Scholar. (n.d.). Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Retrieved from [Link]
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MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
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PubMed Central. (2023, September 14). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(4-methylphenyl)-4-oxobutanoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as Methyl 4-(4-methylphenyl)-4-oxobutanoate, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere procedural instructions to explain the rationale behind each step. Our commitment is to empower you with the knowledge to manage your chemical waste streams effectively, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, we can infer its likely hazard profile based on its structure and data from the closely related compound, 4-(4-methylphenyl)-4-oxobutanoic acid.[1][2] This proactive approach to hazard assessment is a cornerstone of laboratory safety.
Anticipated Hazards:
-
Skin Irritation: Similar to its carboxylic acid analogue, the ester is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[1][2]
Based on these anticipated hazards, this compound should be handled with the appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Anticipated Hazard Profile and Waste Characterization
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 57498-54-1 | [3] |
| Appearance | White crystalline solid | [3] |
| Anticipated GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Tract Irritation) | [1][2] |
| RCRA Waste Characterization | Non-hazardous solid waste (pending analysis) | [4][5][6][7] |
Note: The RCRA waste characterization is based on the assumption that the material does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. However, it is the generator's responsibility to make a final determination.
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the anticipated irritant nature of the compound, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Adherence to proper PPE is non-negotiable.
Required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against accidental splashes or dust generation.[9][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11][12]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10][11]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended.[2][12]
Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[13] this compound should be disposed of as a solid organic chemical waste.
Procedure:
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container designated for non-halogenated solid organic waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Label the Container: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "57498-54-1"
-
The hazard characteristics (e.g., "Irritant")
-
The accumulation start date.
-
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. A dustpan and brush or a HEPA-filtered vacuum can be used.[14][15][16][17][18]
-
Absorb and Collect: Place the spilled material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department of the spill, regardless of its size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] It is the responsibility of the waste generator to determine if a waste is hazardous. While this compound is not a listed hazardous waste, a hazardous waste determination should be performed to ensure it does not exhibit any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[19]
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to the prescribed personal protective equipment, and following a systematic disposal workflow, researchers can ensure they are in compliance with regulations and are protecting themselves and their colleagues. This guide serves as a comprehensive resource to facilitate these best practices, fostering a culture of safety that extends beyond the bench.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(4-methylphenyl)-4-oxobutanoate
In the dynamic landscape of pharmaceutical and chemical research, the safe handling of chemical intermediates is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-(4-methylphenyl)-4-oxobutanoate (CAS No. 57498-54-1). As your trusted partner in laboratory safety, we go beyond supplying a product to ensure you are equipped with the knowledge for its safe handling and disposal.
Understanding the Hazard Profile
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | Safety Goggles, Lab Coat, Butyl Rubber Gloves | Protects against accidental splashes to the eyes and skin. Butyl rubber provides superior protection against ketones and esters. |
| Running reactions and work-up | Chemical Splash Goggles, Face Shield, Lab Coat, Butyl Rubber Gloves, Respiratory Protection (if not in a fume hood) | Offers enhanced protection for the face and respiratory system from splashes and potential vapors, especially during heated or agitated processes. |
| Handling spills | Chemical Splash Goggles, Face Shield, Chemical Resistant Apron over Lab Coat, Double-gloved Butyl Rubber Gloves, Respiratory Protection | Provides maximum protection in situations with a high risk of significant exposure. |
Glove Selection: A Critical Choice
The selection of appropriate gloves is arguably the most critical decision in protecting against dermal exposure. While nitrile gloves are a common staple in many laboratories, they offer poor resistance to ketones and esters.[1][2] For handling this compound, butyl rubber gloves are the recommended choice .[3][4][5] Butyl rubber provides excellent resistance to a wide range of hazardous chemicals, including the ketone and ester functional groups present in this compound.[3][4]
Step-by-Step Handling and Disposal Plan
Operational Plan: Safe Handling in the Laboratory
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[6] Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Donning PPE : Before handling the chemical, put on a lab coat, followed by chemical splash goggles and butyl rubber gloves. For larger quantities or more vigorous procedures, a face shield is also recommended.
-
Weighing and Transfer : When weighing the solid, use a spatula and transfer it into a tared container inside the fume hood. Avoid creating dust. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
During the Reaction : Keep the reaction vessel closed or under a condenser to contain vapors. Monitor the reaction from outside the fume hood sash as much as possible.
-
Doffing PPE : After handling is complete, remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove your lab coat and store it properly. Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. Organic solvents and chemical residues must not be discharged down the drain.[8][9]
-
Waste Segregation : All waste contaminated with this compound, including used gloves, weigh boats, and solvent rinses, should be collected in a designated "Non-Halogenated Organic Waste" container.[9][10]
-
Container Labeling : The waste container must be clearly labeled with its contents. According to EPA guidelines, this helps in proper disposal by a licensed hazardous waste contractor.[11]
-
Storage of Waste : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Arranging for Pickup : Once the waste container is full, follow your institution's procedures to arrange for its pickup and disposal by a certified hazardous waste management company.
By adhering to these detailed procedures, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
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Occupational Safety and Health Administration. (2025, May 29). ACETONE. Retrieved from [Link]
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Unimed. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
